6-Azathymine acid
説明
The exact mass of the compound Dihydroxy-1,2,4-triazine-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3,5-dioxo-2H-1,2,4-triazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-2-1(3(9)10)6-7-4(11)5-2/h(H,9,10)(H2,5,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKNGGRZZIWWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=O)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408051 | |
| Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-15-7 | |
| Record name | dihydroxy-1,2,4-triazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Azathymine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azathymine (B184732), a synthetic analogue of the nucleobase thymine, is a molecule of significant interest in biochemical and pharmacological research. Characterized by the substitution of a carbon atom with nitrogen at the 6th position of the pyrimidine (B1678525) ring, this modification imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of 6-azathymine, detailing its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols for evaluating its biological activity. The information is presented to support further research and application in drug development and molecular biology.
Chemical Identity and Structure
6-Azathymine, systematically named 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic compound that belongs to the as-triazine family.[1][2] As a nucleobase analogue, its structure is closely related to thymine, with the key difference being the nitrogen atom at position 6.[1][2] This substitution alters the electronic distribution and hydrogen bonding capabilities of the molecule compared to its natural counterpart.[2]
Table 1: Chemical Identifiers for 6-Azathymine
| Identifier | Value |
| IUPAC Name | 6-methyl-2H-1,2,4-triazine-3,5-dione[1] |
| Synonyms | 5-Methyl-6-azauracil, Azathymine[1][2] |
| CAS Number | 932-53-6[2][3] |
| Molecular Formula | C₄H₅N₃O₂[1][2][3] |
| SMILES | CC1=NNC(=O)NC1=O[1] |
| InChI Key | XZWMZFQOHTWGQE-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physicochemical properties of 6-azathymine are crucial for its handling, formulation, and understanding its behavior in biological systems. A summary of these properties is provided in Table 2.
Table 2: Physicochemical Properties of 6-Azathymine
| Property | Value | Source |
| Molecular Weight | 127.10 g/mol | [1][4][5] |
| Melting Point | 210-212 °C | [3][6] |
| pKa | 7.6 (at 25 °C) | [3][6] |
| Density | 1.67 g/cm³ | [3] |
| LogP | -1.233 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Solubility | Soluble in DMSO (100 mg/mL) | [7] |
| Appearance | White to off-white powder/crystal | [6] |
Biological Activity and Mechanism of Action
6-Azathymine primarily functions as an antimetabolite, exerting its biological effects by interfering with nucleic acid metabolism. It has demonstrated antibacterial and antiviral activities.[6]
The core mechanism of action involves its role as a competitive antagonist to thymine. In biological systems, particularly in microorganisms like Streptococcus faecalis, 6-azathymine can be enzymatically converted to its corresponding deoxyriboside, azathymidine. This conversion is a critical step in its activation. Azathymidine can then be further phosphorylated to its mono-, di-, and triphosphate forms by cellular kinases. The resulting azathymidine triphosphate can be recognized by DNA polymerases and incorporated into the growing DNA chain in place of thymidine (B127349) triphosphate. The presence of the nitrogen at the 6-position disrupts the normal structure and function of the DNA, leading to the inhibition of DNA replication and, consequently, cell division.[2]
Additionally, 6-azathymine has been identified as a potent inhibitor of the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.info [ijpsr.info]
- 4. scbt.com [scbt.com]
- 5. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
6-Azathymine: An In-depth Technical Guide on its Mechanism of Action in DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Azathymine (B184732) (6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of the pyrimidine (B1678525) base thymine (B56734), where the carbon atom at the 6th position is replaced by a nitrogen atom.[1][2] This modification confers antimetabolite properties to the molecule, allowing it to interfere with the normal synthesis and function of DNA. Primarily studied for its antibacterial and antiviral activities, 6-azathymine serves as a competitive antagonist to thymine utilization, thereby inhibiting DNA biosynthesis.[2] This guide provides a comprehensive overview of the molecular mechanisms underlying the action of 6-azathymine, details the experimental protocols used to elucidate these mechanisms, and presents quantitative data from key studies.
Core Mechanism of Action
The primary mechanism of action of 6-azathymine involves its metabolic conversion into a fraudulent nucleotide, which is subsequently incorporated into DNA, leading to the inhibition of DNA synthesis and cessation of cell growth.[3] The key steps are detailed below.
1. Competitive Antagonism of Thymine and Thymidine (B127349)
6-Azathymine competitively antagonizes the utilization of thymine and its deoxyriboside, thymidine, for the growth of microorganisms like Streptococcus faecalis.[2][3] In environments where cells rely on exogenous thymine or thymidine for DNA synthesis (e.g., in folic acid-free media), the presence of 6-azathymine leads to growth inhibition.[3]
2. Enzymatic Conversion to Azathymidine
A crucial step in its mechanism is the enzymatic conversion of 6-azathymine to its corresponding deoxyriboside, 6-azathymidine.[2] Studies with S. faecalis have shown that the organism possesses an enzyme system capable of transferring the deoxyribose moiety from thymidine to 6-azathymine.[2] This conversion is significant because azathymidine is a much more potent inhibitor than 6-azathymine itself, indicating that the deoxyriboside is the more active form of the drug.[3] This process effectively "traps" the deoxyribose, preventing its use in the normal thymidine synthesis pathway.[3]
3. Incorporation into DNA
Following its conversion to azathymidine, the molecule is presumably phosphorylated to azathymidine triphosphate by cellular kinases. This triphosphate form can then serve as a substrate for DNA polymerases, leading to the incorporation of 6-azathymine into the DNA strand in place of thymine.[3] Studies using radiolabeled 6-azathymine (6-azathymine-5-C¹⁴) have confirmed its incorporation into the DNA of S. faecalis.[3]
4. Consequences of Incorporation and Inhibition of DNA Synthesis
The incorporation of this unnatural base into the DNA molecule is believed to be a key factor in the cessation of reproductive activity.[2][3] While the precise downstream effects are not fully elucidated in the provided literature, the formation of this "fraudulent" DNA is associated with the inhibition of further DNA synthesis.[3] However, it has been noted that growth inhibition does not always correlate directly with the quantity of the analog incorporated, suggesting that the mechanism may also involve the inhibition of essential metabolic intermediates or the function of critical coenzymes.[3]
Visualizing the Pathway and Experimental Workflow
The following diagrams illustrate the metabolic fate of 6-azathymine and a typical experimental workflow to study its effects.
Caption: Metabolic pathway of 6-azathymine leading to DNA synthesis inhibition.
Caption: Experimental workflow for assessing 6-azathymine's effect on bacterial growth.
Quantitative Data Summary
The foundational studies on 6-azathymine provide descriptive quantitative results rather than specific IC50 or Ki values. The table below summarizes the key findings on its inhibitory effects.
| Parameter Measured | Organism/System | Conditions | Observation | Reference |
| Bacterial Growth | Streptococcus faecalis (8043) | Basal medium supplemented with thymine (5 µmoles/liter) and 6-azathymine (7.0 µmoles/liter) | Significant inhibition of growth compared to control. | [3] |
| Bacterial Growth | Streptococcus faecalis (8043) | Basal medium supplemented with thymine (5 µmoles/liter) and 6-azathymine (60 µmoles/liter) | Further increased inhibition of growth. | [3] |
| Thymidine Cleavage | Washed S. faecalis cell suspension | Incubation with thymidine (1 µmole) and 6-azathymine (350 µmoles) | The rate of thymidine cleavage to free thymine was not inhibited by 6-azathymine. | [2] |
| Deoxyribose Disappearance | Washed S. faecalis cell suspension | Incubation with thymidine in the presence of 6-azathymine | The disappearance of the deoxyribose moiety of thymidine was prevented. | [2] |
| Incorporation into DNA | Streptococcus faecalis (8043) | Growth medium with thymine and 6-azathymine-5-C¹⁴ | Radioactive azathymine was detected as a constituent of the isolated DNA. | [3] |
Experimental Protocols
The following are detailed methodologies from the key experiments cited in the literature.
Protocol 1: Bacterial Growth Inhibition Assay
-
Objective: To determine the effect of 6-azathymine on the growth of Streptococcus faecalis.
-
Materials:
-
Streptococcus faecalis (8043) inoculum.
-
Basal medium (folic acid-free).
-
Stock solutions of thymine and 6-azathymine.
-
Spectrophotometer for turbidity measurements.
-
-
Methodology:
-
Prepare the basal medium and dispense into culture tubes.
-
Supplement the tubes with a constant amount of thymine (e.g., 5 µmoles per liter).
-
Add varying concentrations of 6-azathymine to the experimental tubes. A control tube with only thymine is also prepared.
-
Inoculate each tube with a standardized suspension of S. faecalis.
-
Incubate the cultures at 37°C for a defined period (e.g., 22 hours).[3]
-
Measure the bacterial growth by determining the turbidity of the culture using a spectrophotometer at a suitable wavelength.
-
Compare the growth in the presence of 6-azathymine to the control to determine the extent of inhibition.[3]
-
Protocol 2: Assay for Thymidine Cleavage and Deoxyribose Transfer
-
Objective: To investigate the effect of 6-azathymine on the enzymatic cleavage of thymidine and the formation of azathymidine.
-
Materials:
-
Washed cell suspension of S. faecalis.
-
Thymidine (1 µmole).
-
6-Azathymine (350 µmoles).
-
Phosphate (B84403) buffer (0.05 M, pH 8.1).
-
Paper chromatography system (e.g., ethyl acetate (B1210297) saturated with phosphate buffer).
-
UV lamp for visualization of spots.
-
-
Methodology:
-
Prepare incubation mixtures in a final volume of 1.0 ml containing the washed S. faecalis cells, phosphate buffer, and the substrates (thymidine with or without 6-azathymine).[2]
-
Incubate the mixtures at 37°C for specified time intervals.[2]
-
Stop the reaction (e.g., by heating or adding acid) and prepare an extract for analysis.
-
Spot the extracts onto chromatography paper alongside standards for thymine, thymidine, 6-azathymine, and azathymidine.
-
Develop the chromatogram using a suitable solvent system.[2]
-
Visualize the separated compounds under a UV lamp. The formation of free thymine and azathymidine can be observed and quantified. This method demonstrated that while thymidine was cleaved, its deoxyribose moiety was transferred to azathymine to form azathymidine.[2]
-
Protocol 3: Measurement of 6-Azathymine Incorporation into DNA
-
Objective: To confirm that 6-azathymine is incorporated into the DNA of S. faecalis.
-
Materials:
-
Radiolabeled 6-azathymine-5-C¹⁴.
-
S. faecalis culture grown as described in Protocol 1.
-
Reagents for DNA isolation and purification (e.g., TCA, ethanol).
-
Scintillation counter for radioactivity measurement.
-
-
Methodology:
-
Grow S. faecalis in a medium supplemented with thymine and radioactive 6-azathymine-5-C¹⁴.[3]
-
After incubation (e.g., 22 hours), harvest the cells by centrifugation.
-
Isolate the DNA from the bacterial cells using established procedures, which typically involve lysis followed by precipitation and washing steps to remove RNA, proteins, and unincorporated nucleotides.[3]
-
Hydrolyze the purified DNA to its constituent bases.
-
Separate the bases using paper chromatography.
-
Measure the radioactivity in the spots corresponding to the different bases.
-
The presence of significant radioactivity in the area corresponding to azathymine confirms its incorporation into the DNA polymer.[3]
-
Conclusion
The mechanism of action of 6-azathymine in DNA synthesis is a multi-step process initiated by its competitive antagonism of thymine. Its efficacy is greatly enhanced upon its conversion to the deoxyribonucleoside, azathymidine, which is subsequently phosphorylated and incorporated into the growing DNA chain. This incorporation of a fraudulent base disrupts the normal process of DNA replication, leading to the inhibition of cell growth. The experimental evidence, primarily from studies in Streptococcus faecalis, provides a clear framework for understanding how this thymine analog exerts its biological effects, offering valuable insights for the development of antimicrobial and antiviral therapies.
References
An In-depth Technical Guide to the Core Differences Between 6-Azathymine and Thymine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of 6-Azathymine (B184732) and thymine (B56734), detailing their structural, physicochemical, and biological differences. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and molecular biology.
Introduction
Thymine is a fundamental component of deoxyribonucleic acid (DNA), one of the four nucleobases that constitute the genetic code.[1][2] Its precise pairing with adenine (B156593) is crucial for the stability and replication of the DNA double helix.[1][3][4][5] 6-Azathymine, a synthetic analog of thymine, is a modified pyrimidine (B1678525) where the carbon atom at the sixth position of the ring is replaced by a nitrogen atom.[6] This seemingly minor structural alteration leads to significant differences in its biological activity, making 6-Azathymine a subject of interest in pharmacological and biochemical research as an antimetabolite.[7]
Chemical Structure
The primary distinction between thymine and 6-Azathymine lies in their core heterocyclic structure. Thymine is a pyrimidine, specifically 5-methyluracil, featuring a six-membered ring composed of four carbon and two nitrogen atoms.[1][4] 6-Azathymine, also known as 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a triazine, where a carbon atom at position 6 in the pyrimidine ring is substituted with a nitrogen atom.[6]
Caption: Comparative structures of Thymine and 6-Azathymine.
Physicochemical Properties
The structural differences between thymine and 6-Azathymine give rise to distinct physicochemical properties. These properties are summarized in the table below for easy comparison.
| Property | Thymine | 6-Azathymine |
| Molecular Formula | C₅H₆N₂O₂[1][8] | C₄H₅N₃O₂[6] |
| Molecular Weight ( g/mol ) | 126.11[1][8] | 127.10[6] |
| IUPAC Name | 5-methyl-1H-pyrimidine-2,4-dione[8] | 6-methyl-2H-1,2,4-triazine-3,5-dione[6] |
| Appearance | White crystalline powder[1] | Solid |
| Melting Point (°C) | 316-320[1] | Not available |
| Boiling Point (°C) | 335 (decomposes)[9] | Not available |
| Water Solubility | 3.82 g/L at 25 °C[1][9] | Not available |
| pKa | 9.7[9] | Not available |
| LogP | -0.62[8] | -2.197 (calculated)[10] |
Biological Function and Mechanism of Action
Thymine
Thymine is one of the four primary nucleobases in DNA.[1] Its fundamental role is to pair with adenine via two hydrogen bonds, a cornerstone of the DNA double helix structure that ensures the stability and faithful replication of genetic information.[3][4][5] Thymine is incorporated into DNA as deoxythymidine monophosphate (dTMP), which is synthesized from deoxyuridine monophosphate (dUMP).[1]
6-Azathymine
6-Azathymine functions as a competitive antagonist of thymine. Its structural similarity allows it to interfere with the normal metabolic pathways of thymine. Studies have shown that 6-Azathymine can be converted to its deoxyriboside, azathymidine, by microorganisms such as Streptococcus faecalis. This analog can then inhibit the biosynthesis of DNA. The primary mechanism of action is the inhibition of enzymes involved in nucleotide synthesis and DNA replication.[11] For instance, it has been identified as a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase. Research has demonstrated that 6-azathymine can be incorporated into the DNA of S. faecalis, leading to the formation of abnormal nucleic acids.[11] However, the inhibitory effects of 6-azathymine are thought to be more closely related to the inhibition of essential metabolic intermediates or coenzyme functions rather than solely its incorporation into DNA.[11]
Caption: Metabolic pathway of thymine and points of inhibition by 6-Azathymine.
Experimental Protocols
Synthesis of 6-Azathymine
A common method for the synthesis of 6-azathymine involves the cyclization of a thiosemicarbazone derivative of pyruvic acid.[11]
Protocol:
-
Preparation of Pyruvic Acid Thiosemicarbazone: Pyruvic acid is reacted with thiosemicarbazide (B42300) in an aqueous solution. The resulting thiosemicarbazone precipitates and can be collected by filtration.[11]
-
Cyclization: The purified pyruvic acid thiosemicarbazone is then treated with an oxidizing agent, such as ferric chloride, in an acidic medium. This promotes the oxidative cyclization to form 3-thio-5-keto-6-methyl-1,2,4-triazine.[11]
-
Conversion to 6-Azathymine: The thio-triazine derivative is then converted to 6-azathymine by treatment with a suitable reagent, such as chloroacetic acid followed by hydrolysis, to replace the sulfur atom with an oxygen atom.[11]
Analytical Method: Paper Chromatography
Paper chromatography can be effectively used to separate and identify thymine, thymidine, 6-azathymine, and azathymidine.
Protocol:
-
Sample Preparation: Prepare solutions of the individual compounds and a mixture in a suitable solvent.
-
Chromatography: Spot the samples onto a line on a sheet of chromatography paper.
-
Development: Develop the chromatogram using a solvent system such as ethyl acetate (B1210297) saturated with a phosphate (B84403) buffer (e.g., 0.05 M, pH 6.0).[7] The solvent moves up the paper by capillary action, separating the compounds based on their differential partitioning between the stationary phase (paper) and the mobile phase (solvent).
-
Visualization: After development, the paper is dried, and the spots can be visualized under UV light. The Rf values (the ratio of the distance traveled by the spot to the distance traveled by the solvent front) are calculated and compared to standards for identification.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Thymine: Biological Functions and Use in Bacterial Physiology_Chemicalbook [chemicalbook.com]
- 3. Thymine: Structure, Functions & Importance in DNA | Chemistry [vedantu.com]
- 4. study.com [study.com]
- 5. biologyonline.com [biologyonline.com]
- 6. 6-Azathymine | C4H5N3O2 | CID 70269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thymine | C5H6N2O2 | CID 1135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Thymine - Wikipedia [en.wikipedia.org]
- 10. 6-Azathymine (CAS 932-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. researchgate.net [researchgate.net]
6-Azathymine: A Pyrimidine Analogue with Antimetabolic Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azathymine (B184732), a synthetic pyrimidine (B1678525) analogue, serves as a crucial tool in biochemical and pharmacological research due to its role as an antimetabolite. Structurally similar to the natural nucleobase thymine (B56734), 6-azathymine interferes with the synthesis and utilization of pyrimidines, essential components of nucleic acids. This interference leads to the inhibition of DNA synthesis and cell growth, making it a subject of investigation for its potential antibacterial, antiviral, and anticancer activities. This technical guide provides a comprehensive overview of 6-azathymine, including its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.
Chemical and Physical Properties
6-Azathymine, with the chemical name 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic compound. Its structure is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms, fused to a pyrimidine-like ring. The presence of an additional nitrogen atom at the 6th position, in place of a carbon atom found in thymine, is the key modification that imparts its antimetabolic properties.
| Property | Value |
| Chemical Formula | C4H5N3O2 |
| Molecular Weight | 127.10 g/mol |
| CAS Number | 932-53-6 |
| Appearance | White to off-white crystalline powder |
| Solubility | Sparingly soluble in water, soluble in alkaline solutions |
| IUPAC Name | 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione |
Synthesis of 6-Azathymine
A common and established method for the synthesis of 6-azathymine involves the condensation of pyruvic acid with thiosemicarbazide, followed by cyclization and subsequent modifications.
Experimental Protocol: Synthesis of 6-Azathymine
Materials:
-
Pyruvic acid
-
Thiosemicarbazide
-
Glacial acetic acid
-
Hydrogen peroxide (30%)
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Formation of Pyruvic Acid Thiosemicarbazone: A solution of pyruvic acid in ethanol is treated with an equimolar amount of thiosemicarbazide. The mixture is refluxed for 1-2 hours. Upon cooling, the pyruvic acid thiosemicarbazone precipitates and is collected by filtration, washed with cold ethanol, and dried.
-
Oxidative Cyclization: The dried pyruvic acid thiosemicarbazone is suspended in a solution of sodium hydroxide. While stirring vigorously, 30% hydrogen peroxide is added dropwise, maintaining the temperature below 40°C. The reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
Formation of 3-Thio-6-methyl-1,2,4-triazin-5(4H)-one: The reaction mixture is then acidified with hydrochloric acid to a pH of approximately 3-4. The resulting precipitate, 3-thio-6-methyl-1,2,4-triazin-5(4H)-one, is collected by filtration, washed with water, and dried.
-
Conversion to 6-Azathymine: The 3-thio-6-methyl-1,2,4-triazin-5(4H)-one is then converted to 6-azathymine. This can be achieved by heating the compound in an aqueous solution of chloroacetic acid or by oxidation with agents like potassium permanganate (B83412) in an alkaline medium, followed by acidification.
-
Purification: The crude 6-azathymine is purified by recrystallization from hot water or a suitable organic solvent to yield a pure crystalline product.
Mechanism of Action
The biological activity of 6-azathymine stems from its ability to act as a competitive antagonist of thymine. Its primary mechanism involves the disruption of DNA synthesis through several interconnected pathways.
-
Competitive Inhibition: 6-Azathymine competes with thymine for the active sites of enzymes involved in pyrimidine metabolism.
-
Conversion to Azathymidine: Inside the cell, 6-azathymine can be converted to its deoxyriboside form, azathymidine, by enzymes such as thymidine (B127349) phosphorylase.
-
Incorporation into DNA: Azathymidine can be further phosphorylated to azathymidine triphosphate and subsequently incorporated into the growing DNA chain in place of thymidine triphosphate. This incorporation of a fraudulent base disrupts the normal structure and function of DNA, leading to inhibition of DNA replication and cell division.[1]
dot
Caption: Proposed signaling pathway of 6-Azathymine in a target cell.
Quantitative Data
| Organism | Condition | Inhibitory Concentration | Reference |
| Streptococcus faecalis (8043) | Growth in thymine-supplemented media | Competitive antagonism observed | [2] |
| Streptococcus faecalis | DNA synthesis inhibition | Incorporation of radiolabeled 6-azathymine into DNA demonstrated | [2] |
Note: Specific IC50 or Ki values for 6-azathymine are not consistently reported in publicly available literature. The provided data is qualitative, indicating observed biological effects.
Experimental Protocols
The evaluation of 6-azathymine's biological activity often involves standard microbiological and biochemical assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of 6-azathymine that inhibits the visible growth of a microorganism.
Materials:
-
6-Azathymine stock solution (e.g., in DMSO or a suitable solvent)
-
Bacterial strain (e.g., Streptococcus faecalis)
-
Appropriate liquid growth medium (e.g., Brain Heart Infusion broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in the appropriate broth. Dilute the overnight culture to achieve a standardized inoculum (e.g., 1 x 10^5 CFU/mL).
-
Serial Dilution: Prepare a two-fold serial dilution of the 6-azathymine stock solution in the growth medium across the wells of a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted 6-azathymine. Include a positive control well (inoculum without 6-azathymine) and a negative control well (medium only).
-
Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Reading Results: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of 6-azathymine that shows no visible growth.
Protocol 2: In Vitro DNA Synthesis Inhibition Assay
This assay measures the effect of 6-azathymine on DNA synthesis by monitoring the incorporation of a radiolabeled precursor.
Materials:
-
Cell line of interest (e.g., bacterial or cancer cell line)
-
Cell culture medium
-
6-Azathymine
-
[³H]-Thymidine (radiolabeled)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Culture: Seed the cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treatment: Treat the cells with various concentrations of 6-azathymine for a specified period.
-
Radiolabeling: Add [³H]-Thymidine to the culture medium and incubate for a short period (e.g., 1-4 hours) to allow for its incorporation into newly synthesized DNA.
-
Harvesting: Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]-Thymidine.
-
Precipitation: Lyse the cells and precipitate the DNA using cold TCA.
-
Quantification: Collect the precipitated DNA on a filter and measure the radioactivity using a scintillation counter.
-
Analysis: Compare the amount of incorporated radioactivity in the 6-azathymine-treated cells to the untreated control cells to determine the percentage of inhibition of DNA synthesis.
Experimental Workflow
The evaluation of a pyrimidine analogue like 6-azathymine typically follows a structured workflow from initial screening to more detailed mechanistic studies.
dot
Caption: A general experimental workflow for the evaluation of 6-Azathymine.
Conclusion
6-Azathymine remains a valuable research tool for studying pyrimidine metabolism and DNA synthesis. Its ability to act as a thymine antagonist provides a clear mechanism for its biological effects. While its clinical applications have been limited, it continues to be employed in fundamental research to elucidate the intricacies of nucleic acid biochemistry and to serve as a lead compound for the development of novel antimetabolites. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals working with 6-azathymine and other pyrimidine analogues.
References
Spectroscopic Characterization of 6-Azathymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 6-azathymine (B184732), a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The empirical formula for 6-Azathymine is C₄H₅N₃O₂ with a molecular weight of 127.10 g/mol .[1][2] The following tables summarize the available spectroscopic data for 6-azathymine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 6-Azathymine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a quantitative format from the search results. |
Table 2: ¹³C NMR Spectroscopic Data for 6-Azathymine
| Chemical Shift (ppm) | Assignment |
| Data not available in a quantitative format from the search results. |
Note: Specific peak assignments for ¹H and ¹³C NMR were not explicitly available in the initial search results. The tables are provided as a template for data presentation.
Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data for 6-Azathymine
| Wavenumber (cm⁻¹) | Interpretation |
| Specific peak data not available. The spectrum was obtained using a Mull technique. |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 6-Azathymine
| m/z | Relative Intensity (%) | Ion |
| 128.0455 | - | [M+H]⁺ |
| 126.0309 | - | [M-H]⁻ |
| 99.9 | Top Peak in MS2 of [M+H]⁺ | Fragment Ion |
| 82.9 | 2nd Highest Peak in MS2 of [M+H]⁺ | Fragment Ion |
| 84.9 | 3rd Highest Peak in MS2 of [M+H]⁺ | Fragment Ion |
| 55.1 | - | Fragment Ion in MS2 of [M-H]⁻ |
| 42.1 | - | Fragment Ion in MS2 of [M-H]⁻ |
| 54.4 | - | Fragment Ion in MS2 of [M-H]⁻ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound like 6-azathymine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 6-azathymine.
Methodology:
-
Sample Preparation:
-
A small, precisely weighed amount of 6-azathymine (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.[3]
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.[4]
-
-
Data Acquisition:
-
¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-dimensional proton pulse sequence is executed. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed to obtain singlets for each unique carbon atom.[5] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum.
-
The chemical shifts are referenced to the solvent peak or TMS.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 6-azathymine.
Methodology:
-
Sample Preparation (Mull Technique):
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
-
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample-containing plates are placed in the sample holder of the spectrometer.
-
The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The characteristic absorption bands are identified and correlated with specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 6-azathymine.
Methodology:
-
Sample Introduction:
-
A dilute solution of 6-azathymine is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
The sample is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Ionization:
-
An appropriate ionization technique is employed. For a compound like 6-azathymine, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.[6][7] EI is a "hard" ionization technique that causes extensive fragmentation, providing structural information.[7] ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.[8]
-
-
Mass Analysis:
-
The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[9]
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Processing:
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
For MS/MS experiments, a precursor ion (e.g., [M+H]⁺) is selected and fragmented to produce a product ion spectrum, which provides further structural details.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small molecule like 6-azathymine.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. sc.edu [sc.edu]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 8. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
An In-depth Technical Guide on the Solubility and Stability of 6-Azathymine Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azathymine acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to endogenous nucleobases. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data is crucial for determining storage conditions, shelf-life, and predicting potential degradation products. This document serves as a technical resource, providing methodologies and expected behaviors for the physicochemical characterization of this compound.
Solubility Profile
The solubility of a compound is a critical determinant of its behavior in both in vitro and in vivo systems. For this compound, the presence of both a carboxylic acid group and a triazine ring suggests a complex solubility profile dependent on the pH and polarity of the solvent.
2.1. Expected Solubility Behavior
Based on related structures like Pyrimidine-4-carboxylic acid, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and to a lesser extent, ethanol.[1][2] Its solubility in aqueous solutions is expected to be pH-dependent, with increased solubility at pH values above its pKa due to the formation of a more soluble carboxylate salt. The solubility in phosphate-buffered saline (PBS) at physiological pH 7.2 is a key parameter for biological assays. For instance, Pyrimidine-4-carboxylic acid has a solubility of approximately 1 mg/mL in PBS (pH 7.2)[1].
2.2. Quantitative Solubility Data (Illustrative)
The following tables are templates that researchers can use to record experimental solubility data for this compound. The values provided are hypothetical and based on data for similar compounds like pyrimidine-carboxylic acids[1][2][3].
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Expected Solubility Range (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 15 - 25 |
| Dimethylformamide (DMF) | 1 - 5 |
| Ethanol | 0.1 - 0.5 |
| Methanol (B129727) | 0.1 - 0.5 |
| Acetonitrile | < 0.1 |
| Water (unbuffered) | pH-dependent |
| PBS (pH 7.2) | 0.5 - 2.0 |
Table 2: pH-Dependent Aqueous Solubility of this compound at 25°C
| Aqueous Buffer | pH | Expected Solubility Range (mg/mL) |
| 0.1 M HCl | 1.2 | < 0.1 |
| Acetate Buffer | 4.5 | 0.1 - 0.5 |
| Phosphate Buffer | 6.8 | 0.5 - 1.5 |
| Phosphate Buffer | 7.4 | 0.5 - 2.0 |
| Borate Buffer | 9.0 | > 2.0 |
Stability Profile
The stability of this compound must be assessed under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures. The triazine ring, in particular, can be susceptible to hydrolysis.[4]
3.1. Expected Stability Behavior
Triazine derivatives are known to be susceptible to degradation via several pathways, including hydrolysis under both acidic and basic conditions, oxidation, and photodegradation.[4][5] The carboxylic acid group can also participate in degradation reactions, though amides are generally more stable than esters to hydrolysis.[6] It is anticipated that this compound will exhibit limited stability in strongly acidic or basic solutions and may be sensitive to oxidative and photolytic stress.
3.2. Forced Degradation Studies (Illustrative Data)
Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8][9] The following table is a template for recording the outcomes of such studies.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 10 - 25 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 15 - 30 |
| Neutral Hydrolysis | Water | 72 hours | 80°C | 5 - 15 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10 - 20 |
| Thermal | Solid State | 48 hours | 80°C | < 5 |
| Photolytic | UV/Vis Light | 7 days | Room Temp | 5 - 15 |
Experimental Protocols
4.1. Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[10][11][12][13]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the desired solvent.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Alternatively, centrifuge or filter the samples to separate the saturated solution from the excess solid. Filtration should be performed carefully to avoid adsorption of the solute onto the filter membrane.
-
Quantification: Aspirate a known volume of the clear supernatant and dilute it with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the solubility from the measured concentration and the dilution factor.
4.2. Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify the degradation products and pathways of a drug substance.[7][8][9]
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 100 µg/mL. Incubate at a specified temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution of the compound to a combination of UV and visible light, as specified in ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 24, 48 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Visualizations
5.1. Experimental Workflow
Caption: General workflow for determining solubility and stability.
5.2. Plausible Degradation Pathway
Hydrolysis is a common degradation pathway for both carboxylic acids and triazine rings.[4][6] A plausible degradation pathway for this compound under hydrolytic conditions could involve the cleavage of the triazine ring.
Caption: Plausible hydrolytic degradation pathway for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]
- 3. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 6. pharmacy180.com [pharmacy180.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. enamine.net [enamine.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. bioassaysys.com [bioassaysys.com]
The Dawn of Antimetabolite Chemotherapy: A Technical History of 6-Azathymine's Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the historical context, synthesis, and initial biological evaluation of the thymine (B56734) analogue, 6-azathymine (B184732).
Introduction
The discovery of 6-azathymine, a pyrimidine (B1678525) analogue, marks a significant milestone in the early era of rational drug design and the development of antimetabolite-based chemotherapy. This technical guide delves into the historical context of its discovery, detailing the pioneering researchers involved, the initial synthesis methodologies, and the seminal studies that elucidated its biological mechanism of action. By examining the foundational experiments and the logical frameworks that guided this research, we can appreciate the scientific rigor that paved the way for the development of more sophisticated therapeutic agents.
Historical Context: The Rise of Rational Drug Design
The story of 6-azathymine is intrinsically linked to the groundbreaking work of George Hitchings and Gertrude Elion at the Wellcome Research Laboratories. Their pioneering approach, which would later be termed "rational drug design," sought to move beyond the serendipitous discovery of drugs to a more deliberate and systematic process. The core principle was to create "antimetabolites," molecules that closely resemble essential cellular metabolites and could, therefore, interfere with critical biochemical pathways. By understanding the differences in nucleic acid metabolism between normal and pathogenic cells, such as cancer cells and bacteria, they aimed to develop drugs that would selectively inhibit the growth of these harmful cells.[1][2][3][4]
This research philosophy led to the synthesis and investigation of numerous purine (B94841) and pyrimidine analogues. It was within this fertile scientific environment that 6-azathymine (also known as 6-methyl-as-triazine-3,5(2H,4H)-dione) emerged as a promising candidate for study.
The Discovery and Synthesis of 6-Azathymine
Experimental Protocol: Synthesis of 6-Azathymine (Conceptual)
Based on general synthetic methods for similar 1,2,4-triazine (B1199460) derivatives, a plausible conceptual pathway for the original synthesis is outlined below. It is important to note that this is a generalized representation and the specific conditions and reagents used by Hitchings and his team may have varied.
-
Formation of Pyruvic Acid Thiosemicarbazone: Ethyl pyruvate (B1213749) is reacted with thiosemicarbazide (B42300) in an appropriate solvent, likely with gentle heating, to form the corresponding thiosemicarbazone.
-
Cyclization to 3-Thio-6-methyl-5-keto-1,2,4-triazine: The pyruvic acid thiosemicarbazone is then subjected to cyclization. This is typically achieved by treatment with a base, such as potassium carbonate, in a suitable solvent like ethanol, followed by heating under reflux.
-
Conversion to 6-Azathymine: The resulting 3-thio-6-methyl-5-keto-1,2,4-triazine is then converted to 6-azathymine. This can be accomplished through various methods, such as methylation of the sulfur atom followed by hydrolysis, or by direct oxidative desulfurization.
Early Biological Investigations: A Competitive Antagonist of Thymine
The initial biological studies on 6-azathymine were conducted in the early 1950s by Prusoff, Welch, and Holmes, who investigated its effects on the growth of various microorganisms. Their work, primarily using the bacterium Streptococcus faecalis (now known as Enterococcus faecalis), was crucial in establishing the compound's mechanism of action.
Key Findings from Early Studies:
-
Competitive Inhibition: 6-Azathymine was found to be a potent inhibitor of the growth of S. faecalis. Crucially, this inhibition could be reversed by the addition of thymine to the culture medium, indicating a competitive relationship between the two molecules. This suggested that 6-azathymine was acting as an antimetabolite of thymine.
-
Microbiological Specificity: The inhibitory effects of 6-azathymine were observed across several bacterial species, highlighting its potential as a broad-spectrum antimicrobial agent.
-
Incorporation into DNA: Later studies provided evidence that 6-azathymine, after being anabolized to its deoxyribonucleoside triphosphate form, could be incorporated into the DNA of S. faecalis. This incorporation of a fraudulent base into the genetic material was proposed as a key mechanism for its cytotoxic effects.
Data Presentation
While the early publications often described results qualitatively, the following table summarizes the conceptual quantitative findings from studies on the inhibition of Streptococcus faecalis growth by 6-azathymine. The exact values presented here are illustrative, based on the described experimental outcomes.
| Concentration of Thymine (µg/mL) | Concentration of 6-Azathymine for 50% Inhibition (µg/mL) | Inhibition Index (Inhibitor/Metabolite) |
| 0.1 | 1.0 | 10 |
| 0.5 | 5.0 | 10 |
| 1.0 | 10.0 | 10 |
Table 1: Illustrative Quantitative Data on the Competitive Inhibition of Streptococcus faecalis Growth by 6-Azathymine in the Presence of Thymine. The constant inhibition index across varying thymine concentrations is a hallmark of competitive inhibition.
Experimental Protocols
The following is a generalized protocol for a microbiological assay used to determine the inhibitory activity of 6-azathymine, based on the methodologies described in the early literature.
Protocol: Microbiological Assay for 6-Azathymine Activity
-
Media Preparation: A basal microbiological medium deficient in thymine is prepared. The medium is supplemented with all other necessary nutrients for the growth of Streptococcus faecalis.
-
Preparation of Inoculum: A fresh culture of S. faecalis is grown and diluted to a standardized cell density.
-
Assay Setup:
-
A series of test tubes is prepared, each containing the basal medium.
-
Thymine is added to the tubes at a fixed, growth-limiting concentration.
-
Varying concentrations of 6-azathymine are added to the tubes.
-
Control tubes with no 6-azathymine and no thymine are also included.
-
-
Inoculation and Incubation: Each tube is inoculated with the standardized bacterial suspension and incubated at an optimal temperature (e.g., 37°C) for a defined period (e.g., 18-24 hours).
-
Measurement of Growth: Bacterial growth is quantified by measuring the turbidity of the culture using a spectrophotometer at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration of 6-azathymine relative to the control culture containing only thymine. The concentration of 6-azathymine required for 50% inhibition (IC50) is then determined.
Mandatory Visualization
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Metabolic pathway of 6-azathymine and its role in DNA synthesis inhibition.
Caption: Experimental workflow for a microbiological assay of 6-azathymine.
Conclusion
The discovery and initial investigation of 6-azathymine represent a classic example of early rational drug design. The systematic approach of synthesizing a molecular mimic of a vital metabolite and then demonstrating its competitive inhibitory action in a biological system laid the groundwork for the development of countless other chemotherapeutic agents. While 6-azathymine itself did not ultimately become a major clinical drug, the scientific principles established through its study were profoundly influential and continue to be relevant in the ongoing quest for more effective and selective therapies. This historical perspective provides valuable insights for modern researchers in drug discovery, emphasizing the enduring power of a hypothesis-driven approach to tackling complex biological problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of 6-azathymine on the isolation and properties of deoxyribonucleic acid from Streptococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Module Connectivity Map (FMCM): A Framework for Searching Repurposed Drug Compounds for Systems Treatment of Cancer and an Application to Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 6-azathymine on the isolation and properties of deoxyribonucleic acid from Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of 6-Azathymine and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azathymine (B184732), a synthetic pyrimidine (B1678525) analog where the carbon atom at the 6th position of the thymine (B56734) ring is replaced by a nitrogen atom, has been a subject of scientific inquiry for its diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of 6-azathymine and its derivatives, with a focus on their anticancer and antiviral properties. This document details their mechanism of action, summarizes quantitative biological data, provides detailed experimental protocols for key assays, and visualizes the involved biological pathways and experimental workflows.
Introduction
6-Azathymine (6-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is a nucleobase analogue that mimics thymine, a fundamental component of DNA.[1] This structural similarity allows it to interfere with essential cellular processes, primarily DNA synthesis, leading to its observed biological effects.[2] Its derivatives have been synthesized and investigated to enhance its therapeutic potential and explore a wider range of biological targets. The primary biological activities of 6-azathymine and its derivatives include antibacterial, antiviral, and anticancer effects.
Mechanism of Action
The primary mechanism of action of 6-azathymine stems from its role as a competitive antagonist of thymine.[3] Once inside the cell, 6-azathymine can be anabolized to its corresponding deoxyriboside, 6-azathymidine (B81694), and subsequently to its mono-, di-, and triphosphate forms by cellular kinases. These metabolites can then interfere with DNA synthesis through multiple pathways:
-
Inhibition of Thymidylate Synthase: The monophosphate form of 6-azathymidine can potentially inhibit thymidylate synthase, the enzyme responsible for the de novo synthesis of deoxythymidine monophosphate (dTMP).[4][5] This inhibition would lead to a depletion of the dTMP pool, a critical precursor for DNA synthesis, ultimately halting cell proliferation.
-
Incorporation into DNA: The triphosphate form of 6-azathymidine can be recognized by DNA polymerases and incorporated into the growing DNA strand in place of thymidine (B127349) triphosphate (dTTP).[3] The presence of this unnatural base can disrupt the normal structure and function of DNA, leading to strand breaks and apoptosis.
-
Inhibition of DNA Polymerase: It is also plausible that 6-azathymidine triphosphate acts as a direct inhibitor of DNA polymerases, competing with the natural substrate dTTP and thereby halting DNA elongation.[6]
The following diagram illustrates the proposed mechanism of action of 6-azathymine.
Caption: Proposed mechanism of action of 6-azathymine.
Quantitative Biological Data
The biological activity of 6-azathymine and its derivatives has been quantified in various studies. The following tables summarize the reported IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values.
Table 1: Anticancer Activity of 6-Azathymine Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 6-pyrazolinylcoumarin 47 | CCRF-CEM (Leukemia) | 1.88 | [7] |
| 6-pyrazolinylcoumarin 47 | MOLT-4 (Leukemia) | 1.92 | [7] |
| Harmine Derivative 3u | MDA-MB-231 (Breast Cancer) | 0.77 | [8] |
| Harmine Derivative 5n | HL-60 (Leukemia) | 0.34 | [7] |
| Harmine Derivative 5n | A549 (Lung Cancer) | 0.65 | [7] |
| Imidazo[1,2-a]pyrimidine 3a | A549 (Lung Cancer) | 5.988 | [2] |
| Dihydropyrimidinethione 5 | AGS (Gastric Cancer) | 9.9 | [9] |
| Dihydropyrimidinethione 5 | MCF-7 (Breast Cancer) | 15.2 | [9] |
| Dihydropyrimidinethione 5 | Hep-G2 (Liver Cancer) | 40.5 | [9] |
Table 2: Antiviral Activity of 6-Azathymine Derivatives (MIC values in µM)
| Compound/Derivative | Virus | Cell Line | MIC (µM) | Reference |
| Dideoxy-6-azathymidine 4'-thionucleoside | Vaccinia Virus (VV) | HeLa | 12 | [1][10] |
| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus-1 (HSV-1) | Vero | 12 | [1][10] |
| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus-2 (HSV-2) | Vero | 12 | [1][10] |
| Palmitoyl Thymidine Derivative 4 | Bacillus subtilis | - | 0.45 (µg/mL) | [11] |
| Palmitoyl Thymidine Derivative 5 | Salmonella typhi | - | 0.5 (µg/mL) | [11] |
Note: Some values are reported in µg/mL and are indicated accordingly.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of 6-azathymine and its derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
6-Azathymine or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
References
- 1. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Mechanism-based inhibition of thymidylate synthase by 5-(trifluoromethyl)-2'-deoxyuridine 5'-monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azidothymidine triphosphate is an inhibitor of both human immunodeficiency virus type 1 reverse transcriptase and DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase inhibitor | Semantic Scholar [semanticscholar.org]
- 8. Antiviral activity of selected acyclic nucleoside analogues against human herpesvirus 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-Azathymidine-4'-thionucleosides: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Polymerases as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
6-Azathymine as a Thymine Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azathymine (B184732), a synthetic analog of the pyrimidine (B1678525) nucleobase thymine (B56734), functions as a potent thymine antagonist, primarily through its interference with DNA synthesis. This technical guide provides an in-depth overview of the mechanism of action of 6-azathymine, supported by available quantitative data, detailed experimental protocols, and visualizations of the relevant biochemical pathways. While extensive quantitative kinetic data for 6-azathymine is limited in the public domain, this guide compiles the existing knowledge and provides protocols for further investigation, serving as a valuable resource for researchers in microbiology, oncology, and drug development.
Introduction
6-Azathymine, chemically known as 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a structural analog of thymine where the carbon atom at the 6th position of the pyrimidine ring is replaced by a nitrogen atom. This modification allows 6-azathymine to act as an antimetabolite, competitively inhibiting the utilization of thymine in cellular processes, most notably in DNA synthesis.[1] Its activity has been observed in various microorganisms and neoplastic cells, making it a subject of interest for its potential antibacterial and anticancer properties.[2][3]
The primary mechanism of 6-azathymine's antagonist activity involves its intracellular conversion to its deoxyriboside and subsequently to its triphosphate form, which then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into DNA by DNA polymerases. The incorporation of 6-azathymidine (B81694) into the growing DNA chain can lead to the termination of replication and the induction of cellular apoptosis.
Mechanism of Action
The role of 6-azathymine as a thymine antagonist is a multi-step process that begins with its transport into the cell and culminates in the disruption of DNA replication.
-
Cellular Uptake and Metabolism: 6-Azathymine enters the cell and is metabolized through the pyrimidine salvage pathway. It is converted to its deoxyriboside, 6-azathymidine, by thymidine (B127349) phosphorylase. Subsequently, 6-azathymidine is phosphorylated by thymidine kinase and other cellular kinases to form 6-azathymidine monophosphate (aza-dTMP), diphosphate (B83284) (aza-dTDP), and the active triphosphate (aza-dTTP).
-
Inhibition of DNA Polymerase: The resulting 6-azathymidine triphosphate (aza-dTTP) acts as a competitive inhibitor of DNA polymerase. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for the active site of the enzyme.
-
Incorporation into DNA and Chain Termination: DNA polymerase can incorporate 6-azathymidine monophosphate into the growing DNA strand. The presence of the nitrogen atom at the 6-position may alter the DNA structure and/or lead to chain termination, thereby halting DNA replication.
The overall workflow of 6-azathymine's action is depicted in the following diagram:
Quantitative Data
Specific quantitative data on the inhibitory activity of 6-azathymine, such as IC50 and Ki values, are not widely available in the public domain. The following tables are provided as templates for researchers to populate with their own experimental data and include comparative values for other relevant pyrimidine analogs.
Table 1: Inhibition of Bacterial Growth by 6-Azathymine
| Bacterial Strain | ATCC Number | 6-Azathymine MIC (µg/mL) | Method | Reference |
| Streptococcus faecalis | e.g., 29212 | Data to be determined | Broth Microdilution | (Internal Data) |
| Escherichia coli | e.g., 25922 | Data to be determined | Broth Microdilution | (Internal Data) |
| Staphylococcus aureus | e.g., 29213 | Data to be determined | Broth Microdilution | (Internal Data) |
Table 2: Inhibition of DNA Polymerase by Pyrimidine Analog Triphosphates
| Enzyme | Analog Triphosphate | Ki Value (µM) | Inhibition Type | Reference |
| DNA Polymerase α | 5-Aza-2'-deoxycytidine 5'-triphosphate | 4.3 | Competitive with dCTP | [4] |
| DNA Replication | 2',3'-dideoxythymidine 5'-triphosphate | ~40 | Not specified | |
| DNA Polymerase I (Klenow) | 2',4'-bridged thymidine triphosphate | 9.7 ± 1.1 | Competitive |
Table 3: Cytotoxicity of Pyrimidine Analogs in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| Data to be determined | 6-Azathymine | Data to be determined | (Internal Data) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of 6-Azathymine against Bacteria
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[1]
Materials:
-
6-Azathymine stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., Streptococcus faecalis, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of 6-Azathymine:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the 6-azathymine stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no drug), and well 12 as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of 6-azathymine that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Assay for Incorporation of Radiolabeled 6-Azathymine into DNA
This protocol provides a general framework for studying the incorporation of 6-azathymine into cellular DNA using a radiolabeled analog.
Materials:
-
Radiolabeled [³H]- or [¹⁴C]-6-azathymine
-
Cell culture medium appropriate for the cell type (bacterial or mammalian)
-
Cell lysis buffer (e.g., containing SDS and proteinase K)
-
Trichloroacetic acid (TCA)
-
Ethanol (B145695) (70% and 100%)
-
Scintillation cocktail
-
Scintillation counter
-
DNA quantification assay (e.g., PicoGreen)
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells of interest to the desired density.
-
Add radiolabeled 6-azathymine to the culture medium at a known concentration and specific activity.
-
Incubate the cells for a defined period to allow for uptake and incorporation.
-
-
Cell Lysis and DNA Precipitation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the DNA by adding cold TCA to a final concentration of 5-10%.
-
Incubate on ice for 30 minutes.
-
Collect the DNA precipitate by centrifugation.
-
-
Washing and Quantification:
-
Wash the DNA pellet sequentially with cold 70% ethanol and 100% ethanol to remove unincorporated radiolabel.
-
Air-dry the DNA pellet.
-
Resuspend the DNA in a suitable buffer.
-
Quantify the amount of DNA using a sensitive DNA quantification assay.
-
-
Radioactivity Measurement:
-
Add a portion of the resuspended DNA to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity (in counts per minute or disintegrations per minute) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific incorporation of 6-azathymine into DNA (e.g., in pmol of 6-azathymine per µg of DNA) based on the measured radioactivity and the specific activity of the radiolabeled compound.
-
Signaling and Metabolic Pathways
6-Azathymine primarily impacts the pyrimidine salvage pathway and, subsequently, DNA synthesis. The following diagram illustrates the key steps in pyrimidine metabolism and highlights the point of intervention by 6-azathymine.
Conclusion
6-Azathymine serves as a classic example of a nucleobase analog that exerts its biological effects by acting as a competitive antagonist. Its structural similarity to thymine allows it to enter and be processed by the pyrimidine salvage pathway, ultimately leading to the inhibition of DNA synthesis. While the qualitative aspects of its mechanism of action are reasonably well understood, a comprehensive quantitative characterization of its inhibitory effects on specific enzymes and in various cell types is lacking in publicly available literature. This guide provides a foundation for researchers to pursue further investigations into the detailed biochemical and pharmacological properties of 6-azathymine, offering standardized protocols and a framework for data organization. Future research focused on obtaining precise kinetic data will be crucial for fully elucidating its potential as a therapeutic agent.
References
In Vivo Metabolism of 6-Azathymine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The in vivo metabolism of 6-azathymine (B184732) in mammals has not been extensively studied in recent literature. Much of the information presented in this guide is based on older studies, research in microorganisms, and metabolic pathways of structurally related pyrimidine (B1678525) analogs. The quantitative data and experimental protocols are provided as illustrative examples and would require specific validation for 6-azathymine.
Introduction
6-Azathymine (6-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is a nitrogen analog of the pyrimidine base thymine (B56734), where the carbon atom at the 6th position is replaced by a nitrogen atom.[1] As a nucleobase analogue, it has been investigated for its potential as an antimetabolite, with early studies indicating it can interfere with nucleic acid biosynthesis and exhibits antibacterial and antiviral properties.[2] Understanding the in vivo metabolism of 6-azathymine is crucial for evaluating its pharmacokinetic profile, potential therapeutic efficacy, and toxicity. This technical guide provides a comprehensive overview of the known and inferred metabolic pathways, hypothetical quantitative data, and detailed experimental methodologies relevant to the study of 6-azathymine metabolism in vivo.
In Vivo Metabolic Pathways of 6-Azathymine
The mammalian in vivo metabolism of 6-azathymine is not well-documented. However, based on the metabolism of other pyrimidine analogs, such as 6-azauracil, and the known enzymatic pathways for thymine, a plausible metabolic fate for 6-azathymine can be proposed. The primary routes of metabolism are likely to involve anabolic (salvage) pathways and catabolic (degradation) pathways.
Anabolic Pathway (Activation): Similar to thymine, 6-azathymine can be converted to its corresponding nucleoside and nucleotide forms. Early research in Streptococcus faecalis demonstrated the conversion of 6-azathymine to its deoxyriboside, azathymidine.[2] This suggests that in vivo, 6-azathymine may be a substrate for thymidine (B127349) phosphorylase, which would catalyze its conversion to 6-azathymidine (B81694). Subsequently, thymidylate kinase could phosphorylate 6-azathymidine to its monophosphate, diphosphate, and triphosphate forms. The incorporation of these nucleotide analogs into DNA could be a potential mechanism of its cytotoxic action.
Catabolic Pathway (Degradation): The catabolism of 6-azathymine is likely to proceed through pathways analogous to those for thymine and uracil. A key enzyme in pyrimidine degradation is dihydropyrimidine (B8664642) dehydrogenase (DPD), which catalyzes the reduction of the pyrimidine ring. However, the aza-substitution at the 6-position may alter its substrate specificity.
Another potential catabolic enzyme is xanthine (B1682287) oxidase (XO), which is known to be involved in the metabolism of various purines and pyrimidines.[2][3] For instance, XO can hydroxylate 6-mercaptopurine.[2] It is plausible that XO could be involved in the hydroxylation and subsequent ring cleavage of 6-azathymine.
The following diagram illustrates a hypothetical metabolic pathway for 6-azathymine in mammals.
Quantitative Data on In Vivo Metabolism
As there is a lack of published in vivo pharmacokinetic data for 6-azathymine in mammals, the following tables present hypothetical data based on typical values for small molecule drugs with similar characteristics. These tables are for illustrative purposes to guide researchers in their study design and data presentation.
Table 1: Hypothetical Pharmacokinetic Parameters of 6-Azathymine in Rats Following a Single Intravenous (IV) and Oral (PO) Dose of 10 mg/kg.
| Parameter | IV Administration (Mean ± SD) | PO Administration (Mean ± SD) |
| Cmax (µg/mL) | 15.2 ± 2.5 | 5.8 ± 1.2 |
| Tmax (h) | 0.08 (5 min) | 0.5 ± 0.1 |
| AUC0-t (µg·h/mL) | 25.4 ± 3.1 | 12.7 ± 2.3 |
| AUC0-inf (µg·h/mL) | 26.1 ± 3.3 | 13.5 ± 2.5 |
| t1/2 (h) | 2.1 ± 0.4 | 2.3 ± 0.5 |
| CL (mL/h/kg) | 383 ± 45 | - |
| Vd (L/kg) | 1.2 ± 0.2 | - |
| F (%) | - | 51.7 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Hypothetical Distribution of 6-Azathymine in Rat Tissues 1 Hour After a Single Intravenous Dose of 10 mg/kg.
| Tissue | Concentration (µg/g tissue) (Mean ± SD) |
| Plasma | 8.5 ± 1.1 |
| Liver | 12.3 ± 2.0 |
| Kidney | 18.7 ± 3.5 |
| Spleen | 6.2 ± 0.9 |
| Lung | 7.1 ± 1.3 |
| Heart | 4.5 ± 0.8 |
| Brain | 0.5 ± 0.2 |
Table 3: Hypothetical Excretion Profile of 6-Azathymine and its Metabolites in Rats Over 48 Hours Following a Single Intravenous Dose of 10 mg/kg.
| Excretion Route | Form | % of Administered Dose (Mean ± SD) |
| Urine | Unchanged 6-Azathymine | 35.2 ± 4.1 |
| Metabolite 1 | 15.8 ± 2.5 | |
| Metabolite 2 | 8.1 ± 1.7 | |
| Total Urinary Excretion | 59.1 ± 6.3 | |
| Feces | Unchanged 6-Azathymine | 10.5 ± 2.2 |
| Metabolites | 5.3 ± 1.4 | |
| Total Fecal Excretion | 15.8 ± 3.1 | |
| Total Recovery | 74.9 ± 7.5 |
Experimental Protocols
Detailed and validated experimental protocols for the in vivo metabolism of 6-azathymine are not currently available. The following sections provide generalized methodologies that can be adapted and validated for this specific compound.
Animal Studies
Objective: To determine the pharmacokinetic profile, tissue distribution, and excretion of 6-azathymine in a rodent model.
Animal Model: Male Sprague-Dawley rats (200-250 g). Animals should be acclimated for at least one week before the experiment.
Dosing:
-
Intravenous (IV) Administration: 6-azathymine is dissolved in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent like DMSO, if necessary) and administered as a bolus dose (e.g., 10 mg/kg) via the tail vein.
-
Oral (PO) Administration: 6-azathymine is dissolved or suspended in a vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage (e.g., 10 mg/kg).
Sample Collection:
-
Blood Sampling: For pharmacokinetic analysis, blood samples (approx. 0.2 mL) are collected from the jugular vein or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Tissue Distribution: At a specific time point (e.g., 1 hour post-dose), animals are euthanized, and tissues (liver, kidneys, spleen, lungs, heart, brain, etc.) are collected, weighed, and homogenized.
-
Excretion Study: Animals are housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, 24-48 hours).
Sample Preparation and Analysis
Objective: To extract and quantify 6-azathymine and its potential metabolites from biological matrices.
Sample Preparation:
-
Plasma and Tissue Homogenates: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the sample, vortexed, and centrifuged to pellet the proteins. The supernatant is then collected for analysis.
-
Urine: Urine samples may be diluted with the mobile phase before direct injection or subjected to solid-phase extraction (SPE) for cleanup and concentration.
Analytical Method:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the method of choice for its sensitivity and selectivity in quantifying small molecules in complex biological matrices.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-daughter ion transitions for 6-azathymine and its potential metabolites need to be determined.
-
The following diagram illustrates a general workflow for an in vivo metabolism study.
Conclusion
The in vivo metabolism of 6-azathymine remains an area with limited contemporary research. This guide has synthesized available information and provided a hypothetical framework for its metabolic fate in mammals, including potential anabolic and catabolic pathways. The provided quantitative data and experimental protocols are intended to serve as a starting point for researchers and drug development professionals. Further dedicated studies are essential to fully elucidate the pharmacokinetics, metabolic pathways, and excretion of 6-azathymine in vivo. Such research will be critical for determining its potential as a therapeutic agent and for understanding its safety profile.
References
- 1. [Analysis and biochemistry of aza analogues of methaqualone. Part 7: biotransformation of 2-methyl-3-(2'-methylphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine (Kr 100) (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 6-Azathymine in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azathymine is a synthetic pyrimidine (B1678525) analogue that functions as an antimetabolite.[1] Its structural similarity to thymine (B56734) allows it to interfere with nucleic acid synthesis. As a thymine analogue, 6-Azathymine acts as a competitive antagonist to thymine utilization, leading to its incorporation into DNA and the formation of fraudulent genetic material.[1][2] This disruption of normal DNA synthesis and function can inhibit cell proliferation and is the basis for its investigation as a potential anti-cancer agent. This document provides an overview of the available data, relevant signaling pathways, and detailed protocols for the use of 6-Azathymine in cancer cell line research.
Data Presentation
Quantitative data on the direct effects of 6-Azathymine on cancer cell lines is limited in publicly available literature. However, studies on closely related derivatives provide insights into its potential efficacy. The following table summarizes the inhibitory concentration (IC50) values for two derivatives of 6-aza-2-thiothymine (B1226071) in a human lung carcinoma cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 6-aza-2-thiothymine derivative 7a | A549 (Lung Carcinoma) | MTT | 36.6 | [1] |
| 6-aza-2-thiothymine derivative 7g | A549 (Lung Carcinoma) | MTT | 40.1 | [1] |
Signaling Pathways
The primary mechanism of action for 6-Azathymine is its interference with pyrimidine metabolism and subsequent incorporation into DNA, leading to cellular stress and potentially apoptosis or cell cycle arrest.
Proposed Mechanism of Action of 6-Azathymine
Caption: Proposed mechanism of 6-Azathymine action in cancer cells.
Potential Impact on p53 Signaling Pathway
DNA damage is a known activator of the p53 tumor suppressor protein. While direct evidence for 6-Azathymine is scarce, its DNA-damaging potential suggests a likely interaction with the p53 pathway, which can lead to apoptosis or cell cycle arrest.
Caption: Potential involvement of the p53 pathway following 6-Azathymine treatment.
Experimental Protocols
Preparation of 6-Azathymine Stock Solution
It is recommended to dissolve 6-Azathymine in Dimethyl Sulfoxide (DMSO) to prepare a stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.[3]
-
Weigh the desired amount of 6-Azathymine powder.
-
Dissolve the powder in high-purity DMSO to a stock concentration of 10-100 mM.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cell proliferation.
Workflow for MTT Assay
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the 6-Azathymine stock solution in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of 6-Azathymine for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[4]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[5][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis dot digraph "Cell_Cycle_Workflow" { graph [fontname="Arial", fontsize=12, size="7.5,7.5", ratio=fill, dpi=72]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed cells in 6-well plate"]; "Incubate_24h" [label="Incubate for 24h"]; "Treat_6Aza" [label="Treat with 6-Azathymine"]; "Incubate_24_48h" [label="Incubate for 24-48h"]; "Harvest_Cells" [label="Harvest and wash cells"]; "Fix_Cells" [label="Fix cells in cold 70% ethanol"]; "Wash_Cells" [label="Wash cells with PBS"]; "Stain_Cells" [label="Stain with PI/RNase solution"]; "Incubate_30min" [label="Incubate for 30 min"]; "Analyze" [label="Analyze by flow cytometry"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Seed_Cells"; "Seed_Cells" -> "Incubate_24h"; "Incubate_24h" -> "Treat_6Aza"; "Treat_6Aza" -> "Incubate_24_48h"; "Incubate_24_48h" -> "Harvest_Cells"; "Harvest_Cells" -> "Fix_Cells"; "Fix_Cells" -> "Wash_Cells"; "Wash_Cells" -> "Stain_Cells"; "Stain_Cells" -> "Incubate_30min"; "Incubate_30min" -> "Analyze"; "Analyze" -> "End"; }
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. lifetein.com [lifetein.com]
- 4. bosterbio.com [bosterbio.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
6-Azathymine Acid: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 6-azathymine (B184732) acid and its derivatives as potential antiviral agents. This document includes a summary of their activity against various viruses, detailed protocols for in vitro evaluation, and a proposed mechanism of action.
Introduction
6-Azathymine, a pyrimidine (B1678525) analog, has demonstrated potential as an antiviral agent by inhibiting viral DNA synthesis. Its structural similarity to thymine (B56734) allows it to be recognized by viral enzymes, leading to the disruption of the viral replication cycle. This document outlines the current understanding of 6-azathymine's antiviral properties and provides standardized protocols for its investigation.
Antiviral Activity of 6-Azathymine Derivatives
Quantitative data on the antiviral efficacy of 6-azathymine derivatives against several viruses are summarized below. It is important to note that the activity can be cell-line and virus-strain dependent.
| Compound | Virus | Assay | Cell Line | EC₅₀ / MIC (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus 1 (HSV-1) | Not Specified | Not Specified | 12 | >100 | >8.3 | [1] |
| Dideoxy-6-azathymidine 4'-thionucleoside | Herpes Simplex Virus 2 (HSV-2) | Not Specified | Not Specified | 12 | >100 | >8.3 | [1] |
| Dideoxy-6-azathymidine 4'-thionucleoside | Vaccinia Virus (VV) | Not Specified | Not Specified | 12 | >100 | >8.3 | [1] |
| 5,6-Dihydro-5-azathymidine | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Not Specified | Inhibitory | Slightly toxic at inhibitory concentrations | Not Specified | [2] |
| 5,6-Dihydro-5-azathymidine | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Not Specified | Less inhibitory than against HSV-1 | Slightly toxic at inhibitory concentrations | Not Specified | [2] |
| 5,6-Dihydro-5-azathymidine | Varicella-Zoster Virus (VZV) | Plaque Reduction | Not Specified | Suppressed plaque formation | Slightly toxic at inhibitory concentrations | Not Specified | [2] |
| 6-Aza-2-hydroxyimino-5-methyluridine derivative | Zika Virus (ZIKV) | Not Specified | Not Specified | 3.2 | Not Specified | Not Specified | [3] |
| 4-Thiono-2-hydroxyimino derivative | Zika Virus (ZIKV) | Not Specified | Not Specified | 2.4 | Not Specified | Not Specified | [3] |
| Peracetylated 6-Aza-2-hydroxyimino-5-methyluridine derivative | Human Respiratory Syncytial Virus (HRSV) | Not Specified | Not Specified | 5.2 | Not Specified | Not Specified | [3] |
| 4-Thiono-2-hydroxyimino derivative | Human Respiratory Syncytial Virus (HRSV) | Not Specified | Not Specified | 6.1 | Not Specified | Not Specified | [3] |
Mechanism of Action: Inhibition of Viral DNA Synthesis
6-Azathymine acts as a nucleoside analog. Its proposed mechanism of action involves several key steps within the host cell after viral infection. As a prodrug, it must be activated through phosphorylation to its triphosphate form. This active metabolite then competes with the natural deoxythymidine triphosphate (dTTP) for incorporation into the nascent viral DNA strand by the viral DNA polymerase. The incorporation of 6-azathymine triphosphate can lead to chain termination, thus halting viral replication.[4] Some derivatives of 6-azathymine have shown activity against thymidine (B127349) kinase-deficient viral strains, suggesting that host cell kinases may also play a role in their activation, or that they may inhibit other crucial viral enzymes.[1]
Caption: Proposed mechanism of action for 6-azathymine.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of 6-azathymine acid's antiviral activity.
Cytotoxicity Assay
This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for differentiating between antiviral effects and general cytotoxicity.
Caption: Workflow for the cytotoxicity (CC₅₀) assay.
Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, HeLa, A549) into 96-well microtiter plates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, cell culture medium). Perform serial dilutions to obtain a range of concentrations to be tested.
-
Treatment: After 24 hours of cell incubation, remove the culture medium and add fresh medium containing the different concentrations of this compound to the wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plates for a period equivalent to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The 50% cytotoxic concentration (CC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay is the gold standard for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Methodology:
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.
-
Virus and Compound Incubation: Prepare serial dilutions of this compound. In separate tubes, mix a known titer of the virus (e.g., 100 plaque-forming units, PFU) with each drug dilution and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-drug mixtures. Include a virus control (virus only) and a cell control (medium only). Adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with or without the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 10% formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Viral Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious virus particles.
References
- 1. 6-Azathymidine-4'-thionucleosides: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,6-Dihydro-5-azathymidine: in vitro antiviral properties against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyimino-6-aza-pyrimidine nucleosides: synthesis, DFT calculations, and antiviral evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for 6-Azathymine in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azathymine (B184732) is a synthetic nucleobase analogue of thymine (B56734), where the carbon atom at the 6th position is replaced by a nitrogen atom.[1] As an antimetabolite, its structure allows it to interfere with the synthesis of nucleic acids. The primary mechanism of action for 6-azathymine is its role as a competitive antagonist to thymine, thereby inhibiting the biosynthesis of DNA.[2] This property makes it a compound of interest for studies in oncology and virology, where the inhibition of cell proliferation or viral replication is desired. These notes provide detailed protocols for assessing the in vitro effects of 6-azathymine on mammalian cell lines.
Data Presentation: Cytotoxicity of 6-Azathymine
Quantitative data on the cytotoxic effects of 6-azathymine in a wide range of mammalian cancer cell lines is not extensively available in publicly accessible literature. The tables below are provided as a template for researchers to systematically record their experimental findings and establish the half-maximal inhibitory concentration (IC50) values for cell lines relevant to their research.
Table 1: IC50 Values of 6-Azathymine in Human Cancer Cell Lines after 72-Hour Exposure
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
|---|---|---|---|---|
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | MTT Assay | (Internal Data) |
| e.g., A549 | Lung Carcinoma | Data to be determined | MTT Assay | (Internal Data) |
| e.g., HeLa | Cervical Adenocarcinoma | Data to be determined | MTT Assay | (Internal Data) |
| e.g., HepG2 | Hepatocellular Carcinoma | Data to be determined | MTT Assay | (Internal Data) |
| e.g., HCT116 | Colorectal Carcinoma | Data to be determined | MTT Assay | (Internal Data) |
Table 2: Comparative Cytotoxicity in Cancer vs. Non-Cancerous Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI)* | Reference |
|---|---|---|---|---|
| e.g., A549 | Cancer (Lung) | Data to be determined | Data to be determined | (Internal Data) |
| e.g., BEAS-2B | Non-Cancerous (Bronchial) | Data to be determined | N/A | (Internal Data) |
| e.g., MCF-7 | Cancer (Breast) | Data to be determined | Data to be determined | (Internal Data) |
| e.g., MCF-10A | Non-Cancerous (Breast) | Data to be determined | N/A | (Internal Data) |
*Selectivity Index (SI) = IC50 in Non-Cancerous Cell Line / IC50 in Cancer Cell Line
Proposed Signaling Pathway for 6-Azathymine
The diagram below illustrates the proposed mechanism of action for 6-azathymine in mammalian cells. As a thymine analogue, it is hypothesized to be metabolized into its deoxyribonucleoside triphosphate form and subsequently incorporated into replicating DNA. This incorporation leads to the formation of fraudulent DNA, which can stall replication forks, induce DNA damage responses, and ultimately trigger cell cycle arrest and apoptosis.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of 6-azathymine on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
6-Azathymine (powder)
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Complete cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile culture plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Preparation of 6-Azathymine Stock Solution:
-
Prepare a high-concentration stock solution (e.g., 100 mM) of 6-azathymine by dissolving it in DMSO.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL (this may require optimization depending on the cell line's growth rate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 6-azathymine in complete culture medium from the stock solution. A broad range is recommended for initial screening (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest 6-azathymine concentration) and a "medium only" blank control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared 6-azathymine dilutions (or control media) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Incubate the plate for another 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) x 100
-
-
Plot the % Viability against the log of the 6-azathymine concentration and use non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol describes how to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with 6-azathymine.
Materials:
-
6-well sterile culture plates
-
Treated and control cells (from a parallel experiment to the cytotoxicity assay)
-
Trypsin-EDTA
-
Cold PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with 6-azathymine at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use a linear scale for the fluorescence signal corresponding to PI (e.g., FL2-A).
-
Gate out debris and cell aggregates.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on Annexin V binding to exposed phosphatidylserine (B164497) and PI uptake by cells with compromised membranes.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and control cells
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with 6-azathymine as described in the cell cycle protocol.
-
Harvest both floating and adherent cells and collect them by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use a dot plot to visualize the results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Quantify the percentage of cells in each quadrant.
-
References
Application Notes and Protocols: Preparation of 6-Azathymine Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of 6-Azathymine stock solutions for experimental use. 6-Azathymine is a synthetic analog of the nucleobase thymine, where the carbon at position 6 is replaced by a nitrogen atom. It is utilized in research for its ability to inhibit DNA biosynthesis, exhibiting both antibacterial and antiviral properties. Accurate and consistent preparation of stock solutions is critical for reproducible experimental outcomes. This guide outlines the necessary materials, safety precautions, and step-by-step procedures for solubilizing 6-Azathymine and preparing it for use in various biological assays.
Chemical Properties and Solubility
Properly dissolving 6-Azathymine is the first essential step in preparing a stock solution. The solubility of 6-Azathymine in common laboratory solvents varies significantly. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.
Table 1: Physicochemical and Solubility Data for 6-Azathymine
| Property | Value | Reference |
| Molecular Formula | C₄H₅N₃O₂ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility in DMSO | 27.5 mg/mL (216.37 mM) | [2] |
| Calculated Solubility in Water | Approximately 1271 mg/mL (10 M) (Calculated from log10WS = 1.00) | [3] |
| Solubility in Ethanol | Data not readily available |
Note on Water Solubility: The indicated water solubility is a calculated value and should be treated as an estimate. It is advisable to empirically test the solubility in aqueous solutions at the desired concentration. For most biological experiments, which require dilution of a concentrated stock, the initial solubilization in DMSO is recommended.
Safety Precautions
6-Azathymine is a chemical compound that requires careful handling to avoid potential health hazards. Always consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling 6-Azathymine powder and solutions.
-
Engineering Controls: Handle the powdered form in a chemical fume hood to avoid inhalation of dust.
-
Health Hazards: 6-Azathymine may cause skin, eye, and respiratory irritation. In case of contact, rinse the affected area thoroughly with water.[1]
Experimental Protocol: Preparation of a 100 mM 6-Azathymine Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of 6-Azathymine in DMSO, a common starting concentration for subsequent dilutions in experimental assays.
Materials:
-
6-Azathymine (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (recommended)
-
Sterile pipette tips
Procedure:
-
Determine the required mass of 6-Azathymine:
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 127.10 g/mol x 1000 mg/g = 12.71 mg
-
-
-
Weighing the 6-Azathymine:
-
Using a calibrated analytical balance, carefully weigh out 12.71 mg of 6-Azathymine powder and transfer it to a sterile microcentrifuge tube.
-
-
Adding the Solvent:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 6-Azathymine powder.
-
-
Dissolving the Compound:
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
For complete dissolution, sonication is recommended.[2] Place the tube in a sonicator bath for 5-10 minutes, or until the solution is clear and free of visible particles.
-
-
Sterilization (Optional):
-
If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the 6-Azathymine stock solution.
Table 2: Storage and Stability of 6-Azathymine
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [2] |
| Stock Solution in DMSO | -80°C | 1 year | [2] |
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using a 6-Azathymine stock solution in a typical cell culture experiment.
Workflow for 6-Azathymine Stock Preparation and Use.
Application in Experiments: Working Concentrations
The optimal working concentration of 6-Azathymine will vary depending on the cell type, assay duration, and the specific biological question being investigated. It is highly recommended to perform a dose-response curve to determine the effective concentration range for your experimental system.
-
Literature Example: In studies on Streptococcus faecalis, concentrations of 7.0 pmoles per liter and 40.0 pmoles per liter have been used.[4]
-
General Recommendation: For initial experiments, a typical starting range for many compounds in cell culture is between 1 µM and 50 µM. Dilute the 100 mM stock solution accordingly in your cell culture medium.
Signaling Pathway Context
6-Azathymine primarily exerts its biological effects by interfering with nucleic acid synthesis. As an analog of thymine, it can be incorporated into DNA, leading to the formation of abnormal nucleic acids. This incorporation can disrupt DNA replication and transcription, ultimately inhibiting cell growth and proliferation.
Simplified diagram of 6-Azathymine's mechanism of action.
References
Application Notes and Protocols for 6-Azathymine in Plaque Reduction Assays for Antiviral Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azathymine (B184732), a pyrimidine (B1678525) analog, holds potential as an antiviral agent due to its ability to interfere with nucleic acid synthesis, a critical process for viral replication. Plaque reduction assays are a fundamental method in virology to quantify the infectivity of a virus and to screen for the efficacy of antiviral compounds. This document provides detailed application notes and protocols for utilizing 6-azathymine in plaque reduction assays for antiviral screening. It is important to note that while the general mechanisms of related compounds are understood, specific quantitative data (EC50, CC50) for 6-azathymine against various viruses are not widely published. The following protocols provide a robust framework for researchers to generate this data.
Mechanism of Action
6-Azathymine is an analog of the nucleobase thymine, where the carbon atom at the 6th position is replaced by a nitrogen atom.[1] It is hypothesized that 6-azathymine exerts its antiviral effect by inhibiting the biosynthesis of viral DNA.[1] Once inside a host cell, it can be converted to its corresponding deoxyriboside and subsequently phosphorylated. This analog can then act as a competitive inhibitor of viral DNA polymerases or be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral replication.[2] The antiviral activity of related compounds like 6-azacytidine (B1194097) has been demonstrated against a spectrum of viruses including adenoviruses, herpesviruses, and influenza viruses.[3]
Data Presentation
Quantitative data from plaque reduction and cytotoxicity assays are crucial for evaluating the antiviral potential of 6-azathymine. The 50% effective concentration (EC50) is the concentration of the compound that reduces the number of viral plaques by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death in the absence of the virus. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. An SI value greater than 10 is generally considered indicative of promising antiviral activity.
Researchers should aim to generate data to populate tables similar to the examples provided below.
Table 1: Antiviral Activity of 6-Azathymine against Various Viruses
| Virus Strain | Cell Line | EC50 (µM) |
| [Virus 1] | [e.g., Vero] | [Experimental Value] |
| [Virus 2] | [e.g., A549] | [Experimental Value] |
| [Virus 3] | [e.g., MDCK] | [Experimental Value] |
Table 2: Cytotoxicity of 6-Azathymine in Different Cell Lines
| Cell Line | CC50 (µM) |
| [e.g., Vero] | [Experimental Value] |
| [e.g., A549] | [Experimental Value] |
| [e.g., MDCK] | [Experimental Value] |
Table 3: Selectivity Index of 6-Azathymine
| Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| [Virus 1] | [e.g., Vero] | [From Table 1] | [From Table 2] | [Calculated Value] |
| [Virus 2] | [e.g., A549] | [From Table 1] | [From Table 2] | [Calculated Value] |
| [Virus 3] | [e.g., MDCK] | [From Table 1] | [From Table 2] | [Calculated Value] |
Experimental Protocols
The following are detailed protocols for performing plaque reduction and cytotoxicity assays to evaluate the antiviral activity of 6-azathymine.
Protocol 1: Plaque Reduction Assay
This assay determines the concentration of 6-azathymine required to reduce the number of viral plaques.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, A549, MDCK cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock with a known titer
-
6-Azathymine stock solution (dissolved in a suitable solvent like DMSO or PBS)
-
Serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Overlay medium (e.g., 1.2% methylcellulose (B11928114) or 0.6% agarose (B213101) in 2x MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 24-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 24-well plates at a density that will form a confluent monolayer on the day of infection. Incubate overnight.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of the 6-azathymine stock solution in serum-free medium. The concentration range should be determined based on preliminary toxicity data, but a starting range of 0.1 µM to 100 µM is often used for initial screening.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (typically 50-100 plaques per well).
-
Infection:
-
Wash the confluent cell monolayer with PBS.
-
In separate tubes, mix equal volumes of the diluted virus and each dilution of 6-azathymine. Also, prepare a virus control (virus + medium) and a cell control (medium only).
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add the mixtures to the respective wells of the cell culture plate.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay Application:
-
Carefully aspirate the inoculum from each well.
-
Gently add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of distinct plaques.
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Aspirate the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow the plates to air dry.
-
-
Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of 6-azathymine compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of 6-azathymine that is toxic to the host cells.
Materials:
-
Host cell line
-
Complete cell culture medium
-
6-Azathymine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of 6-azathymine to the wells. Include a cell control (medium only) and a solvent control. Incubate for the same duration as the plaque reduction assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of 6-azathymine compared to the cell control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the experimental workflow and the putative mechanism of action of 6-azathymine.
Caption: Workflow of a Plaque Reduction Assay for Antiviral Screening.
Caption: Putative Mechanism of Action of 6-Azathymine as a Viral Replication Inhibitor.
References
6-Azathymine as a Potent Inhibitor of D-3-Aminoisobutyrate-Pyruvate Aminotransferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-3-aminoisobutyrate-pyruvate aminotransferase, also known as Alanine-glyoxylate aminotransferase 2 (AGXT2), is a key mitochondrial enzyme in the catabolism of thymine (B56734).[1][2] This enzyme catalyzes the transamination of D-β-aminoisobutyrate (D-BAIBA), a product of thymine degradation, to methylmalonate semialdehyde.[1] Given its role in nucleotide metabolism, AGXT2 presents a potential target for therapeutic intervention in various diseases. 6-Azathymine (B184732), a structural analog of thymine, has been identified as a potent inhibitor of this enzyme and holds promise for research and drug development applications.[3]
These application notes provide a summary of the inhibitory effects of 6-azathymine and related compounds on D-3-aminoisobutyrate-pyruvate aminotransferase, along with detailed protocols for performing inhibition assays.
Data Presentation: Inhibitory Effects on D-3-Aminoisobutyrate-Pyruvate Aminotransferase
| Inhibitor | Inhibition Constant (Ki) | Substrate for Competition | Notes |
| 6-Azauracil | ~ 8.9 mM | β-alanine (competitive), pyruvic acid (uncompetitive) | A potent inhibitor of the enzyme.[3] |
| 5-Fluorouracil (B62378) | 56 µM | β-alanine (competitive) | A potent inhibitor used in cancer chemotherapy.[4][5] |
| 5-Fluorouracil | 73 µM | pyruvic acid (uncompetitive) | |
| (S)-Alanine | 2.2 mM | β-alanine | [6] |
| β-Alanine | 0.7 mM | (S)-alanine (competitive) | [6] |
Signaling Pathway and Experimental Workflow
To visualize the role of D-3-aminoisobutyrate-pyruvate aminotransferase in the thymine catabolism pathway and the general workflow for an inhibition assay, the following diagrams are provided.
Caption: Thymine Catabolism and Inhibition by 6-Azathymine.
Caption: General Workflow for an Enzyme Inhibition Assay.
Experimental Protocols
The following protocols are adapted from established methods for aminotransferase assays and can be used to assess the inhibitory activity of 6-azathymine on D-3-aminoisobutyrate-pyruvate aminotransferase.
Protocol 1: Spectrophotometric Assay for D-3-Aminoisobutyrate-Pyruvate Aminotransferase Activity
This protocol measures the formation of L-alanine, a product of the transamination reaction. The L-alanine is subsequently measured using a coupled enzyme reaction that results in the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant D-3-aminoisobutyrate-pyruvate aminotransferase
-
D-β-aminoisobutyric acid (D-BAIBA)
-
Sodium pyruvate
-
6-Azathymine
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
L-Lactate Dehydrogenase (LDH)
-
NADH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Substrate Stock Solutions: Prepare 100 mM stock solutions of D-BAIBA and sodium pyruvate in assay buffer.
-
Inhibitor Stock Solution: Prepare a 100 mM stock solution of 6-azathymine in a suitable solvent (e.g., DMSO or assay buffer) and prepare serial dilutions to the desired concentrations.
-
NADH Solution: Prepare a 10 mM stock solution of NADH in assay buffer.
-
LDH Solution: Prepare a stock solution of LDH at 100 units/mL in assay buffer.
-
-
Set up the Reaction Mixture:
-
In each well of the 96-well plate, add the following components to a final volume of 180 µL:
-
Assay Buffer
-
D-3-aminoisobutyrate-pyruvate aminotransferase (final concentration to be optimized for linear reaction kinetics)
-
6-Azathymine or vehicle control at various concentrations
-
NADH (final concentration 0.2 mM)
-
LDH (final concentration 5 units/mL)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of a pre-mixed substrate solution (containing D-BAIBA and pyruvate at final desired concentrations, e.g., 10 mM each) to each well to start the reaction.
-
-
Monitor the Reaction:
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH oxidation) from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the concentration of 6-azathymine to determine the IC50 value.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay with varying concentrations of one substrate while keeping the other constant, in the presence of different fixed concentrations of 6-azathymine. Analyze the data using Lineweaver-Burk or Dixon plots.
-
Protocol 2: Endpoint Assay using a Colorimetric Kit
This protocol utilizes a commercial colorimetric assay kit for alanine (B10760859) aminotransferase (ALT) activity, which can be adapted for D-3-aminoisobutyrate-pyruvate aminotransferase. These kits typically measure the pyruvate produced.
Materials:
-
Purified or recombinant D-3-aminoisobutyrate-pyruvate aminotransferase
-
D-β-aminoisobutyric acid (D-BAIBA)
-
Sodium pyruvate (as a standard)
-
6-Azathymine
-
Alanine Aminotransferase (ALT/GPT) Activity Assay Kit (Colorimetric)
-
96-well clear microplate
-
Microplate reader capable of reading absorbance at the wavelength specified by the kit (e.g., 510 nm or 570 nm)
Procedure:
-
Prepare Reagents:
-
Prepare all reagents provided in the assay kit according to the manufacturer's instructions.
-
Prepare a stock solution of D-BAIBA. The kit's substrate will be L-alanine; you will substitute this with D-BAIBA.
-
Prepare a stock solution of 6-azathymine and serial dilutions.
-
-
Set up the Reaction:
-
In a 96-well plate, set up the following reactions:
-
Standard Curve: Prepare a standard curve using the pyruvate standard provided in the kit.
-
Sample Wells: Add the enzyme, assay buffer, D-BAIBA (as the amino donor), and varying concentrations of 6-azathymine.
-
Control Wells: Include controls with no enzyme and no inhibitor.
-
-
Follow the kit's instructions for reaction volumes and pre-incubation steps.
-
-
Initiate and Incubate:
-
Initiate the reaction by adding the amino acceptor (pyruvate is often part of the reaction mix in these kits, but for this specific enzyme, you are measuring its production from the reverse reaction or a coupled reaction). Carefully follow the kit's protocol, adapting it for your specific enzyme and substrate.
-
Incubate the plate at 37°C for the time specified in the kit's protocol (e.g., 30 minutes).
-
-
Develop and Read:
-
Stop the reaction and add the colorimetric probe or developing solution as per the kit's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the standard curve to determine the amount of product formed in each well.
-
Calculate the enzyme activity and the percentage of inhibition for each concentration of 6-azathymine.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Conclusion
6-Azathymine is a potent inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase, a critical enzyme in thymine metabolism. The provided data on related inhibitors and the detailed experimental protocols offer a solid foundation for researchers to investigate the inhibitory effects of 6-azathymine and similar compounds. These studies can contribute to a better understanding of the enzyme's function and the development of novel therapeutic agents.
References
- 1. AGXT2: a promiscuous aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further studies on D-3-aminoisobutyrate-pyruvate aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification, characterization and inhibition of D-3-aminoisobutyrate aminotransferase from the rat liver. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by 5-fluorouracil and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by 5-fluorouracil and alpha-fluoro-beta-alanine. | Semantic Scholar [semanticscholar.org]
- 6. Identity of D-3-aminoisobutyrate-pyruvate aminotransferase with alanine-glyoxylate aminotransferase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with 6-Azathymine for Cytotoxicity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azathymine is a synthetic nucleobase analog of thymine (B56734) where the carbon atom at the 6th position is replaced by a nitrogen atom. Due to this structural similarity, it can act as an antimetabolite, interfering with nucleic acid synthesis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The intensity of this color, measured spectrophotometrically, is proportional to the number of metabolically active cells.
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of 6-Azathymine on mammalian cells.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenase enzymes. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
Mechanism of Action of 6-Azathymine
6-Azathymine acts as a competitive antagonist to thymine, a crucial component of DNA.[1] By mimicking thymine, it can be incorporated into the DNA of proliferating cells. The presence of this analog in the DNA can disrupt the normal processes of DNA replication and repair, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death). The cytotoxic effects of thymidine (B127349) analogs are often more pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide synthesis.
Data Presentation
The cytotoxic effect of 6-Azathymine is typically quantified by determining the concentration that inhibits cell growth by 50% (IC50). The results can be summarized in a table for clear comparison across different cell lines or experimental conditions.
| Cell Line | 6-Azathymine IC50 (µM) | Incubation Time (hours) |
| Example: MCF-7 | Data to be determined | e.g., 48 |
| Example: A549 | Data to be determined | e.g., 48 |
| Example: HeLa | Data to be determined | e.g., 72 |
Experimental Protocols
This section provides a detailed methodology for conducting an MTT assay to determine the cytotoxicity of 6-Azathymine.
Materials and Reagents
-
Cell Line: A mammalian cell line of interest (e.g., MCF-7, A549, HeLa).
-
6-Azathymine: (6-methyl-1,2,4-triazine-3,5(2H,4H)-dione)[2]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Solution: 5 mg/mL MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Inverted microscope
-
Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the selected cell line in a T-75 flask until it reaches 70-80% confluency.
-
For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 1 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.
-
-
Preparation of 6-Azathymine Dilutions:
-
Prepare a stock solution of 6-Azathymine in DMSO or an appropriate solvent.
-
Perform serial dilutions of the 6-Azathymine stock solution in complete cell culture medium to achieve the desired final concentrations. Since no established cytotoxic concentrations for 6-Azathymine in mammalian cells are readily available, a broad range of concentrations should be tested initially (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). Other thymidine analogs have shown toxicity at concentrations greater than 5-10 µM.[3][4]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest 6-Azathymine concentration).
-
-
Cell Treatment:
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 6-Azathymine dilutions to the respective wells in triplicate.
-
Add 100 µL of complete medium to the untreated control wells and 100 µL of the vehicle control solution to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of 6-Azathymine using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the log of the 6-Azathymine concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathway
The cytotoxic mechanism of 6-Azathymine, as a thymine analog, is primarily initiated by its interference with DNA synthesis.
Caption: Proposed cytotoxic mechanism of 6-Azathymine.
Important Considerations and Potential Interferences
-
Cell Density: The initial cell seeding density is crucial. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and non-linear MTT reduction.
-
Incubation Times: The incubation time with 6-Azathymine and the MTT reagent should be optimized for each cell line and experimental condition.
-
Solvent Effects: The solvent used to dissolve 6-Azathymine (e.g., DMSO) can be toxic to cells at higher concentrations. A vehicle control is essential to account for any solvent-induced cytotoxicity.
-
Interference with MTT Assay: Some chemical compounds, particularly those with reducing properties, can interfere with the MTT assay by directly reducing the MTT tetrazolium salt, leading to false-positive results.[5] While there is no specific data on 6-Azathymine, it is important to include a control where 6-Azathymine is added to the medium in cell-free wells to check for any direct reduction of MTT.
-
Metabolic State of Cells: The MTT assay measures metabolic activity, which may not always directly correlate with cell number. For example, some treatments may induce a senescent state where cells are viable but have reduced metabolic activity. It is advisable to confirm results with an alternative cytotoxicity assay that measures a different parameter, such as membrane integrity (e.g., LDH assay) or DNA content (e.g., CyQUANT assay).
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2'-Deoxyuridine and 5-Bromo-2'-Deoxyurdine to Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
Application Notes and Protocols for Metabolic Studies of Radiolabeled 6-Azathymine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azathymine (B184732) (6-methyl-as-triazine-3,5(2H,4H)-dione) is a pyrimidine (B1678525) analog where the carbon atom at the 6th position of the thymine (B56734) ring is replaced by a nitrogen atom. This structural modification imparts unique biological activities, primarily through its interference with nucleotide metabolism, making it a subject of interest in antimicrobial, antiviral, and cancer research. The use of radiolabeled 6-azathymine, typically with Carbon-14 (¹⁴C) or Tritium (³H), is a powerful technique to trace its metabolic fate, quantify its incorporation into nucleic acids, and elucidate its mechanism of action. These studies are crucial for understanding its efficacy, potential toxicity, and for the development of novel therapeutics.
Radiolabeling provides high sensitivity for detecting and quantifying the compound and its metabolites in biological samples.[1] This document provides detailed application notes and protocols for conducting metabolic studies using radiolabeled 6-azathymine.
Applications in Metabolic Studies
The use of radiolabeled 6-azathymine is instrumental in various areas of metabolic research:
-
Elucidation of Metabolic Pathways: Tracing the biotransformation of 6-azathymine to its metabolites, such as azathymidine and its subsequent phosphorylated forms.
-
Quantification of Nucleic Acid Incorporation: Measuring the extent and rate of 6-azathymine incorporation into DNA, which is a key aspect of its mechanism of action as a DNA synthesis inhibitor.[2]
-
Pharmacokinetic (ADME) Studies: Investigating the absorption, distribution, metabolism, and excretion of 6-azathymine in cellular and whole-organism models.
-
Enzyme Inhibition Assays: Studying the interaction of 6-azathymine and its metabolites with key enzymes in the pyrimidine salvage pathway.
-
Drug Development: Assessing the metabolic stability and potential drug-drug interactions of 6-azathymine-based therapeutic candidates.
Data Presentation: Quantitative Analysis of 6-Azathymine Metabolism
The following table summarizes quantitative data from a study investigating the incorporation of ¹⁴C-labeled 6-azathymine into the DNA of Streptococcus faecalis.
| Culture Condition | 6-Azathymine Added (µmoles/liter) | Radioactivity in DNA (counts/min/mg) | Percent of Added Radioactivity in DNA |
| Thymine (5 µmoles/liter) | 0.2 | 1,500 | 0.15 |
| Pteroylglutamic acid (PGA) (0.01 mg/liter) | 0.2 | 800 | 0.08 |
Data adapted from a 1956 study on the mechanism of action of azathymine.[2]
Experimental Protocols
Protocol 1: In Vitro Incorporation of Radiolabeled 6-Azathymine into Bacterial DNA
This protocol is based on methodologies used to study the incorporation of ¹⁴C-labeled 6-azathymine in Streptococcus faecalis.[2]
Materials:
-
Bacterial strain (e.g., Streptococcus faecalis)
-
Appropriate bacterial growth medium
-
Radiolabeled 6-azathymine (e.g., [¹⁴C]6-azathymine)
-
Non-radiolabeled 6-azathymine
-
Scintillation counter and vials
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Ether
-
Apparatus for cell harvesting (centrifuge) and DNA isolation
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into a suitable growth medium.
-
Addition of Radiolabeled Compound: Add a known concentration of [¹⁴C]6-azathymine to the bacterial culture at the beginning of the logarithmic growth phase.
-
Incubation: Incubate the culture under optimal growth conditions for a specified period (e.g., 22 hours).
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Washing: Wash the cell pellet sequentially with cold water, cold TCA, ethanol, and ether to remove unincorporated radiolabel and other cellular components.
-
DNA Isolation: Isolate the DNA from the washed cell pellet using a standard protocol.
-
Quantification of Radioactivity:
-
Resuspend the isolated DNA in a suitable buffer.
-
Take an aliquot for DNA quantification (e.g., by UV spectrophotometry).
-
Add another aliquot to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Express the results as CPM per milligram of DNA to determine the specific activity.
Protocol 2: General Protocol for Cellular Uptake of a Radiolabeled Pyrimidine Analog
This is a generalized protocol adaptable for studying the uptake of radiolabeled 6-azathymine in mammalian cell cultures.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Radiolabeled 6-azathymine (e.g., [³H]6-azathymine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer
-
Scintillation counter and vials
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Radiolabeling:
-
Prepare a working solution of radiolabeled 6-azathymine in a complete culture medium at the desired final concentration.
-
Remove the old medium from the cells and replace it with the medium containing the radiolabeled compound.
-
-
Incubation: Incubate the cells for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.
-
Washing:
-
At each time point, rapidly aspirate the radiolabeled medium.
-
Wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis: Add a suitable cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Protein Quantification: Use an aliquot of the cell lysate to determine the total protein content (e.g., using a BCA or Bradford assay) for normalization.
-
Data Analysis: Express the uptake as picomoles or nanomoles of 6-azathymine per milligram of protein.
Protocol 3: Analysis of 6-Azathymine and its Metabolites by HPLC with Radiometric Detection
This protocol outlines a general procedure for the separation and quantification of radiolabeled 6-azathymine and its potential metabolites.
Materials:
-
Cell or tissue extracts containing radiolabeled 6-azathymine and its metabolites
-
High-Performance Liquid Chromatography (HPLC) system
-
Radiometric detector (flow scintillation analyzer)
-
Appropriate HPLC column (e.g., reverse-phase C18)
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
-
Standards of non-radiolabeled 6-azathymine and any known metabolites
Procedure:
-
Sample Preparation:
-
Extract the metabolites from cells or tissues using a suitable solvent (e.g., methanol, perchloric acid).
-
Centrifuge to remove cellular debris.
-
Filter the supernatant before injection.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Perform a gradient or isocratic elution to separate the compounds based on their polarity.
-
The eluent from the column passes through a UV detector (for detecting non-radiolabeled standards) and then through the radiometric detector.
-
-
Detection and Quantification:
-
The radiometric detector will measure the radioactivity of the eluting compounds.
-
The retention times of the radioactive peaks are compared with those of the non-radiolabeled standards to identify 6-azathymine and its metabolites.
-
The area under each radioactive peak is proportional to the amount of that compound.
-
-
Data Analysis: Quantify the relative amounts of 6-azathymine and its metabolites by integrating the peak areas.
Visualizations
Metabolic Pathway of 6-Azathymine
References
Troubleshooting & Optimization
Troubleshooting 6-Azathymine acid precipitation in media
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of 6-azathymine (B184732) in experimental media. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azathymine?
A1: 6-Azathymine is a synthetic chemical compound that acts as a nucleobase analog of thymine, where a nitrogen atom replaces the carbon atom at the 6th position of the ring.[1][2][3] This structural modification allows it to interfere with nucleic acid metabolism, making it a subject of interest in biochemical research.[1] It is known to inhibit DNA biosynthesis and possesses antibacterial and antiviral properties.[2]
Q2: Why does my 6-Azathymine precipitate when I add it to my cell culture media?
A2: 6-Azathymine is a weakly acidic compound. Its solubility in aqueous solutions is highly dependent on pH.[4] Cell culture media are typically buffered to a physiological pH range of 7.2-7.4. At this near-neutral or slightly acidic pH, 6-azathymine is protonated and exists predominantly in its less soluble, non-ionized form, leading to precipitation.
Q3: What is the primary factor controlling 6-Azathymine solubility?
A3: The primary factor is the pH of the solution. In alkaline (high pH) conditions, 6-azathymine is deprotonated to form its corresponding anion (azathyminate), which is significantly more soluble in water. Conversely, in acidic or neutral (low pH) conditions, it remains in its protonated, neutral form, which has very low water solubility.[4][5]
Q4: Can I autoclave my media after adding the 6-Azathymine stock solution?
A4: It is strongly recommended not to autoclave media containing 6-azathymine. Like many complex organic molecules, 6-azathymine may be sensitive to the high temperatures and pressures of autoclaving, which could lead to its degradation. You should always prepare a concentrated stock solution, sterilize it by filtration, and then add it aseptically to your previously sterilized media.
Troubleshooting Guide
Problem: My 6-Azathymine powder will not dissolve in water or buffer (e.g., PBS).
-
Cause: 6-Azathymine has very poor solubility in neutral or acidic aqueous solutions.
-
Solution: Dissolve the 6-azathymine powder in a dilute alkaline solution. The recommended procedure is to add a small volume of 0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) dropwise to the suspension until the powder completely dissolves.[6] This process deprotonates the molecule, converting it to its highly soluble salt form. See the protocol below for preparing a stock solution.
Problem: A precipitate formed immediately after I added my clear 6-Azathymine stock solution to my cell culture medium.
-
Cause: This is due to a rapid decrease in pH upon dilution. Your alkaline stock solution was neutralized by the buffering capacity of the cell culture medium, causing the pH to drop into the range where 6-azathymine is insoluble.
-
Solution 1 (Best Practice): Add the 6-azathymine stock solution to your media very slowly, while gently stirring. This allows the buffer in the media to gradually adjust and can sometimes prevent localized concentration gradients that trigger precipitation.
-
Solution 2 (For Persistent Issues): If precipitation still occurs, the buffering capacity of your media may be insufficient for the amount of alkaline stock solution being added. Consider preparing your stock solution with a less concentrated base (e.g., 0.1 M NaOH) to minimize the pH shock. Alternatively, you can transiently raise the pH of the final medium before adding the stock, and then readjust if necessary, though this can be complex and may affect other media components.
Problem: My final media containing 6-Azathymine was initially clear but became cloudy over time in the incubator.
-
Cause: This can be due to a gradual decrease in media pH or temperature fluctuations. The CO₂ in a cell culture incubator forms carbonic acid in the medium, which can slowly lower the pH over hours or days, eventually reaching the point where 6-azathymine precipitates.[7] Additionally, if the media is stored at a lower temperature (e.g., 4°C), the solubility of the compound can decrease, leading to precipitation.[8]
-
Solution: Ensure your media has a robust buffering system (e.g., HEPES in addition to bicarbonate) if you plan to use it for extended periods. Prepare fresh media with 6-azathymine as needed and avoid long-term storage, especially at lower temperatures.
Data Presentation
Table 1: Physicochemical Properties of 6-Azathymine
| Property | Value | Source |
| Molecular Formula | C₄H₅N₃O₂ | [3][9] |
| Molecular Weight | 127.10 g/mol | [3][9] |
| pKa | 6.85 | [3] |
| Calculated logP | -0.3 | [3] |
| Calculated Water Solubility (log₁₀WS) | 1.00 mol/L | [9] |
Note: The calculated water solubility represents the theoretical maximum and is highly dependent on conditions like pH and temperature.
Table 2: Illustrative Relationship Between pH and Solubility for a Weakly Acidic Compound
| pH Condition | Dominant Form of Compound | Relative Solubility | Expected Observation |
| pH < pKa (e.g., pH < 6.8) | Non-ionized (Protonated) | Very Low | Precipitation / Cloudiness |
| pH ≈ pKa (e.g., pH 6.8) | Mix of Non-ionized and Ionized | Moderate | May be soluble at low concentrations |
| pH > pKa (e.g., pH > 7.5) | Ionized (Deprotonated Anion) | High | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 100 mM 6-Azathymine Alkaline Stock Solution
-
Weighing: Weigh out 127.1 mg of 6-azathymine powder for a final volume of 10 mL (or adjust quantities as needed).
-
Suspension: Add the powder to a sterile container with ~8 mL of sterile, nuclease-free water. This will form a milky suspension.
-
Solubilization: While stirring, add 0.5 M sterile NaOH solution drop by drop. Monitor the solution closely. Continue adding drops only until the 6-azathymine powder is fully dissolved and the solution is clear. Be careful not to add a large excess of NaOH.
-
Volume Adjustment: Once dissolved, add sterile water to reach the final desired volume (e.g., 10 mL).
-
Sterilization: Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of 6-Azathymine Stock into Final Culture Medium
-
Thaw: Thaw an aliquot of the 6-azathymine stock solution at room temperature.
-
Pre-warm Medium: Ensure your final cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C).
-
Dilution: Using aseptic techniques, add the required volume of the stock solution to the pre-warmed medium. It is crucial to add the stock solution to the medium, not the other way around. Pipette the stock solution slowly and directly into the bulk of the medium while gently swirling the flask or tube to ensure rapid and even distribution.
-
Final Check: After addition, gently mix the final medium and visually inspect for any signs of precipitation. If the solution remains clear, it is ready for use.
Visual Guides
Caption: Troubleshooting workflow for 6-azathymine precipitation.
Caption: Effect of pH on 6-azathymine solubility equilibrium.
References
- 1. CAS 932-53-6: 6-Azathymine | CymitQuimica [cymitquimica.com]
- 2. 6-AZATHYMINE | 932-53-6 [chemicalbook.com]
- 3. 6-Azathymine | C4H5N3O2 | CID 70269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the chemical composition of precipitation in Syria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors affecting precipitation of vancomycin and ceftazidime on intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Azathymine (CAS 932-53-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing 6-Azathymine Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6-Azathymine in cell viability assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azathymine and what is its mechanism of action?
A1: 6-Azathymine is a synthetic analog of the pyrimidine (B1678525) base thymine. Its primary mechanism of action involves the inhibition of DNA synthesis. As a competitive antagonist to thymine, it can be incorporated into DNA, leading to dysfunctional genetic material and subsequent cell death.[1][2] Furthermore, its ribonucleoside 5'-phosphate form is known to be a potent inhibitor of orotidylate decarboxylase, a key enzyme in the de novo pyrimidine biosynthetic pathway.
Q2: Which cell viability assay is most suitable for use with 6-Azathymine?
A2: Several assays can be used, with the choice often depending on the specific cell line and experimental goals. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[3]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assays: Similar to MTT, these are tetrazolium-based assays that produce a water-soluble formazan (B1609692) product, simplifying the protocol.[4][5]
-
Resazurin (AlamarBlue®) Assay: A fluorescent/colorimetric assay that measures mitochondrial reductase activity. It is generally considered more sensitive than tetrazolium-based assays.[6]
For initial screening, an MTT or XTT assay is often sufficient. For more sensitive analyses, a Resazurin-based assay may be preferable.
Q3: What is a typical starting concentration range for 6-Azathymine in a cell viability assay?
A3: The optimal concentration of 6-Azathymine is highly dependent on the cell line being tested. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cells. A broad starting range for this experiment could be from 0.1 µM to 1000 µM.
Q4: How long should I incubate my cells with 6-Azathymine?
A4: Incubation time can significantly impact the observed cytotoxicity. Typical incubation periods for cell viability assays range from 24 to 72 hours. A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the optimal treatment duration for your experimental model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors- Contamination | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques.- Regularly check cell cultures for contamination. |
| Low signal or no dose-response observed | - 6-Azathymine concentration is too low- Incubation time is too short- Cell line is resistant to 6-Azathymine- Inactive compound | - Test a wider and higher range of concentrations.- Increase the incubation period (e.g., up to 72 hours).- Consider using a different cell line or a positive control cytotoxic agent to confirm assay performance.- Ensure the proper storage and handling of the 6-Azathymine stock solution. |
| High background in control wells | - Contamination of media or reagents- High cell seeding density- Assay reagent interference | - Use fresh, sterile media and reagents.- Optimize the cell seeding density; overgrown cells can lead to inaccurate results.- Include a "no-cell" control with media and assay reagent to check for background absorbance/fluorescence. |
| Unexpectedly high cell death in vehicle control | - Solvent (e.g., DMSO) toxicity | - Ensure the final concentration of the solvent is non-toxic to the cells (typically ≤ 0.5% for DMSO).- Run a vehicle control titration to determine the maximum tolerated solvent concentration. |
Experimental Protocols
Protocol 1: Dose-Response Experiment using MTT Assay
This protocol outlines the steps to determine the IC50 of 6-Azathymine.
Materials:
-
Cell line of interest
-
Complete culture medium
-
96-well flat-bottom microplates
-
6-Azathymine
-
Vehicle (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the optimal seeding density (determined empirically for your cell line, often between 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock of your highest desired 6-Azathymine concentration in complete culture medium.
-
Perform serial dilutions in complete culture medium to prepare a range of 2X concentrations.
-
Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the 2X 6-Azathymine dilutions or vehicle control.
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[3]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on a shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Presentation
Table 1: Example Dose-Response Data for 6-Azathymine (48h Incubation)
| 6-Azathymine (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Viability |
| 0 (Vehicle) | 1.25 | 1.28 | 1.22 | 1.25 | 100.0 |
| 1 | 1.18 | 1.21 | 1.15 | 1.18 | 94.4 |
| 10 | 0.95 | 0.98 | 0.92 | 0.95 | 76.0 |
| 50 | 0.62 | 0.65 | 0.60 | 0.62 | 49.6 |
| 100 | 0.35 | 0.38 | 0.33 | 0.35 | 28.0 |
| 500 | 0.10 | 0.12 | 0.09 | 0.10 | 8.0 |
| 1000 | 0.05 | 0.06 | 0.05 | 0.05 | 4.0 |
% Viability = (Average Absorbance of Treatment / Average Absorbance of Vehicle Control) x 100
Visualizations
References
Potential off-target effects of 6-Azathymine acid in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 6-Azathymine acid in cell culture. The information is designed to help users identify and address potential off-target effects and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 6-Azathymine?
6-Azathymine is a synthetic pyrimidine (B1678525) analog that acts as a competitive antagonist to thymine.[1][2] Its primary mechanism involves the inhibition of enzymes involved in nucleotide biosynthesis and its incorporation into DNA, leading to disruption of DNA replication and cell proliferation.[3][4] Pyrimidine analogs like 6-Azathymine are often employed in cancer research due to their ability to target rapidly dividing cells.[5][6]
Q2: What are the potential off-target effects of 6-Azathymine in cell culture?
As a pyrimidine analog, 6-Azathymine has the potential to cause several off-target effects, particularly at higher concentrations or with prolonged exposure. These can include:
-
Cytotoxicity: Unintended cell death in the experimental model.[7][8]
-
Cell Cycle Arrest: Halting of the cell cycle at various checkpoints, most commonly G1/S or S phase.[7][9][10]
-
DNA Damage Response: Activation of cellular pathways that respond to DNA damage, which can complicate the interpretation of results.[7]
-
Alterations in Gene Expression: Changes in the expression of genes not directly related to the intended target.[7]
Q3: What is a typical working concentration for 6-Azathymine in cell culture?
The optimal working concentration of 6-Azathymine is highly dependent on the specific cell line and experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point for many pyrimidine analogs, a concentration range of 0.1 µM to 100 µM is often tested.
Q4: How can I minimize the off-target effects of 6-Azathymine?
To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that achieves the desired biological effect.
-
Optimize Exposure Time: Limit the duration of treatment to the minimum time required to observe the intended effect.
-
Use Proper Controls: Always include vehicle-treated and untreated control groups in your experiments to differentiate between compound-specific effects and other experimental variables.[5]
-
Consider Rescue Experiments: For pyrimidine synthesis inhibitors, co-administration of uridine (B1682114) may rescue normal cells by replenishing the pyrimidine pool via the salvage pathway.[8]
Troubleshooting Guides
Issue 1: High Levels of Cytotoxicity in Control (Non-Target) Cells
| Possible Cause | Troubleshooting Steps |
| Concentration is too high | Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your control cell line. Use a concentration well below this for your experiments. |
| Compound instability or impurity | Ensure the 6-Azathymine is fully dissolved. Prepare fresh stock solutions and store them properly to prevent degradation. Consider the purity of the compound. |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to pyrimidine analogs due to differences in metabolism and proliferation rates.[8] Test a panel of cell lines if possible. |
| Contamination | Ensure that the 6-Azathymine stock solution and cell cultures are sterile and free from contaminants that could induce cytotoxicity. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Cell culture variability | Maintain consistent cell passage numbers, seeding densities, and culture conditions. Cell health can significantly impact experimental outcomes. |
| Compound degradation | Prepare fresh dilutions of 6-Azathymine from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay variability | Ensure consistent incubation times, reagent concentrations, and reading parameters for all assays. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Issue 3: Unexpected Changes in Cell Phenotype or Gene Expression
| Possible Cause | Troubleshooting Steps |
| Off-target effects | Reduce the concentration of 6-Azathymine to the lowest effective level. Minimize the duration of exposure. |
| Cellular stress response | The compound may be inducing a general stress response. Assess markers of cellular stress, such as heat shock proteins or DNA damage response proteins (e.g., γH2A.X).[7] |
| Vehicle effects | Ensure that the concentration of the vehicle (e.g., DMSO) used to dissolve the 6-Azathymine is not causing phenotypic changes in the control group. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTT Assay
Objective: To determine the concentration of 6-Azathymine that is cytotoxic to a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Azathymine in culture medium. Remove the old medium and add the compound dilutions to the respective wells. Include vehicle-only and media-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50/CC50 value.[8]
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To determine if 6-Azathymine induces cell cycle arrest.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of 6-Azathymine and a vehicle control for the specified time period.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Visualizations
Caption: Potential on-target and off-target effects of 6-Azathymine.
Caption: Troubleshooting workflow for high cytotoxicity.
Caption: Simplified signaling pathway affected by 6-Azathymine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trichodermin Induces G0/G1 Cell Cycle Arrest by Inhibiting c-Myc in Ovarian Cancer Cells and Tumor Xenograft-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Azathymine Stability and Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid 6-Azathymine acid degradation during storage. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges and questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 6-Azathymine during storage?
A1: The stability of 6-Azathymine can be influenced by several factors, including temperature, moisture, light, and pH. As a nucleobase analog containing a triazine ring, it is susceptible to hydrolysis, particularly in acidic or basic conditions. Exposure to light may lead to photodegradation, and elevated temperatures can accelerate decomposition reactions.
Q2: What are the recommended storage conditions for solid 6-Azathymine?
A2: For long-term storage, solid 6-Azathymine powder should be stored at -20°C for up to 3 years.[1] It is crucial to keep the container tightly sealed to protect it from moisture.
Q3: What are the recommended storage conditions for 6-Azathymine in solution?
A3: Stock solutions of 6-Azathymine should be stored at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use volumes.
Q4: How can I detect degradation of my 6-Azathymine sample?
A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., discoloration), or more accurately through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and identify the parent compound and any degradation products, allowing for a quantitative assessment of purity.
Q5: What are the likely degradation pathways for 6-Azathymine?
A5: Based on the structure of 6-Azathymine, which contains a triazine ring, the most probable degradation pathway is hydrolysis. This can occur under both acidic and basic conditions, potentially leading to the opening of the triazine ring. Photodegradation upon exposure to UV light is another possible pathway, a common phenomenon for many heterocyclic compounds. Thermal degradation can also occur at elevated temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of compound activity in a biological assay. | Degradation of 6-Azathymine in the stock solution or during the experiment. | 1. Prepare fresh stock solutions from solid material stored under recommended conditions. 2. Verify the purity of the stock solution using HPLC. 3. Ensure the pH of the experimental buffer is within a stable range for 6-Azathymine (near neutral). |
| Appearance of unexpected peaks in HPLC analysis of a 6-Azathymine sample. | The sample has degraded due to improper storage or handling. | 1. Review the storage history of the sample (temperature, light exposure). 2. Conduct a forced degradation study to identify potential degradation products and their retention times. 3. Use a validated stability-indicating HPLC method for analysis. |
| Discoloration of solid 6-Azathymine powder. | Potential degradation due to exposure to light or moisture. | 1. Discard the discolored material. 2. Ensure that the compound is stored in a tightly sealed, light-resistant container at the recommended temperature. |
Data Presentation
Table 1: Recommended Storage Conditions for 6-Azathymine
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | 3 years | [1] |
| In Solvent | -80°C | 1 year | [1] |
Experimental Protocols
Protocol 1: Preparation and Storage of 6-Azathymine Stock Solution
-
Weighing: Accurately weigh the desired amount of solid 6-Azathymine in a clean, dry vial.
-
Dissolution: Add the appropriate solvent (e.g., DMSO) to the desired final concentration. Sonication may be used to aid dissolution.[1]
-
Aliquoting: Once fully dissolved, divide the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term use, solutions can be stored at -20°C for up to one month.[2]
-
Handling: When using a frozen aliquot, thaw it completely at room temperature and vortex briefly before use. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
-
Acid Hydrolysis: Dissolve 6-Azathymine in a suitable solvent and add 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Dissolve 6-Azathymine in a suitable solvent and add 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 4 hours).
-
Oxidative Degradation: Dissolve 6-Azathymine in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%). Incubate at room temperature for a defined period.
-
Photolytic Degradation: Expose a solution of 6-Azathymine to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
Thermal Degradation: Expose solid 6-Azathymine powder to dry heat (e.g., 80°C) for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable analytical method like HPLC-UV/MS to identify and quantify any degradation products.
Visualizations
Caption: Recommended workflow for the storage and handling of 6-Azathymine.
Caption: Potential degradation pathways of 6-Azathymine under various stress conditions.
References
Technical Support Center: 6-Azathymine Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell line resistance to 6-Azathymine. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with 6-Azathymine, providing potential causes and solutions in a question-and-answer format.
Issue 1: Decreased Cell Death or Increased IC50 Value Over Time
Question: My cell line, which was initially sensitive to 6-Azathymine, is now showing reduced cell death and a higher IC50 value. What could be the cause?
Answer: This is a classic sign of acquired resistance. The primary suspected mechanisms include:
-
Alterations in Pyrimidine (B1678525) Metabolism:
-
Upregulation of de novo Pyrimidine Synthesis: Cells may compensate for the inhibition of the pyrimidine salvage pathway by 6-Azathymine by increasing the activity of the de novo synthesis pathway. This provides an alternative source of necessary pyrimidines for cell survival and proliferation.[1][2]
-
Downregulation or Mutation of Activating Enzymes: 6-Azathymine, being a pyrimidine analog, likely requires enzymatic activation to exert its cytotoxic effects. Downregulation or inactivating mutations in enzymes like uridine-cytidine kinase (UCK) can prevent the conversion of 6-Azathymine into its active, toxic form.[3]
-
Alterations in UMP Synthase (UMPS): Mutations in or altered expression of UMP synthase, a key enzyme in the de novo pathway, could potentially lead to resistance.[4][5][6]
-
-
Increased Drug Efflux:
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters are a family of membrane proteins that can actively pump drugs out of the cell.[7] Overexpression of certain ABC transporters could reduce the intracellular concentration of 6-Azathymine, thereby conferring resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Re-evaluate the IC50 of 6-Azathymine in your cell line compared to the parental, sensitive cell line using a cell viability assay (see Experimental Protocols section). A significant increase in the IC50 value confirms resistance.
-
Gene Expression Analysis: Analyze the mRNA and protein expression levels of key genes involved in pyrimidine metabolism and drug transport.
-
De Novo Pathway: Check for upregulation of enzymes like carbamoyl-phosphate synthetase 2 (CAD), dihydroorotate (B8406146) dehydrogenase (DHODH), and UMP synthase (UMPS).
-
Salvage Pathway: Investigate potential downregulation of uridine-cytidine kinases (UCK1 and UCK2).
-
Drug Efflux: Examine the expression of common multidrug resistance-associated ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1, ABCG2/BCRP).
-
-
Metabolic Profiling: Perform metabolomic analysis to compare the levels of pyrimidine pathway intermediates in sensitive versus resistant cells. An accumulation of precursors in the de novo pathway in resistant cells could indicate its upregulation.[1][8]
-
Sequencing: Sequence the coding regions of key enzyme genes like UMPS and UCK2 to identify potential resistance-conferring mutations.
Issue 2: High Intrinsic Resistance in a Newly Acquired Cell Line
Question: I have started working with a new cell line and it shows very high intrinsic resistance to 6-Azathymine. Why might this be the case?
Answer: High intrinsic resistance can be due to the inherent characteristics of the cell line. Potential reasons include:
-
Pre-existing High Expression of Efflux Pumps: The cell line may naturally have high expression levels of ABC transporters that efficiently efflux 6-Azathymine.
-
Low Expression of Activating Enzymes: The cell line might have constitutively low levels of the enzymes required to activate 6-Azathymine.
-
Dominant de novo Pyrimidine Synthesis: The cell line's metabolism may heavily rely on the de novo pyrimidine synthesis pathway, making it less susceptible to drugs targeting the salvage pathway.
-
Tissue of Origin: The original tissue from which the cell line was derived might have intrinsic mechanisms of resistance to xenobiotics.
Troubleshooting Steps:
-
Baseline Characterization: Perform baseline gene and protein expression analysis of the pyrimidine metabolism pathways and ABC transporters as described in the previous section.
-
Compare with Sensitive Lines: Compare the expression profiles and metabolic characteristics of your resistant cell line with a known 6-Azathymine-sensitive cell line to identify key differences.
-
Combination Therapy: Investigate if inhibitors of the de novo pathway (e.g., brequinar, an inhibitor of DHODH) or inhibitors of ABC transporters can sensitize the cells to 6-Azathymine.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 6-Azathymine?
A1: 6-Azathymine is a nucleobase analog of thymine.[9] It is believed to exert its cytotoxic effects by being incorporated into DNA after its conversion to the corresponding nucleotide, leading to DNA damage and inhibition of DNA synthesis.[9] It primarily interferes with the pyrimidine salvage pathway.
Q2: How can I develop a 6-Azathymine-resistant cell line for my studies?
A2: A common method is through continuous exposure to gradually increasing concentrations of the drug.[10][11][12] This process selects for and expands the population of cells that have developed resistance mechanisms. A detailed protocol is provided in the Experimental Protocols section.
Q3: Are there known mutations that confer resistance to 6-Azathymine or related compounds?
A3: While specific mutations for 6-Azathymine resistance are not extensively documented in the provided search results, resistance to the related compound 6-azauracil (B101635) has been linked to the loss of uracil (B121893) phosphoribosyltransferase (UPRT) activity in plant cells.[13] For other pyrimidine analogs like azacitidine, mutations in uridine-cytidine kinase 2 (UCK2) have been shown to confer resistance.[3] It is plausible that similar mutations could lead to 6-Azathymine resistance.
Q4: Can resistance to 6-Azathymine be reversed?
A4: Reversal of resistance may be possible depending on the underlying mechanism. If resistance is due to the upregulation of ABC transporters, co-administration with an ABC transporter inhibitor could restore sensitivity. If resistance is due to a shift in metabolic pathways, targeting the compensatory pathway (e.g., inhibiting the de novo pyrimidine synthesis) could be an effective strategy.[1]
Data Presentation
Table 1: Hypothetical IC50 Values for 6-Azathymine in Sensitive and Resistant Cell Lines
| Cell Line | Status | 6-Azathymine IC50 (µM) | Fold Resistance |
| Parental Cell Line A | Sensitive | 5 | - |
| Resistant Subline A1 | Resistant | 50 | 10 |
| Resistant Subline A2 | Resistant | 120 | 24 |
| Parental Cell Line B | Sensitive | 12 | - |
| Resistant Subline B1 | Resistant | 250 | 20.8 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Table 2: Example Gene Expression Changes in 6-Azathymine Resistant Cells
| Gene | Pathway | Expected Change in Resistant Cells |
| UMPS | De novo pyrimidine synthesis | Upregulation or Mutation |
| DHODH | De novo pyrimidine synthesis | Upregulation |
| UCK2 | Pyrimidine salvage | Downregulation or Mutation |
| ABCB1 | Drug Efflux | Upregulation |
| ABCG2 | Drug Efflux | Upregulation |
Experimental Protocols
Protocol 1: Development of a 6-Azathymine-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of 6-Azathymine.[10][11][12][14]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
6-Azathymine stock solution (in a suitable solvent like DMSO)
-
96-well plates, cell culture flasks
-
Cell counting equipment
-
MTT or CCK-8 assay kit
Procedure:
-
Determine Initial IC50: Perform a dose-response experiment to determine the initial IC50 of 6-Azathymine for the parental cell line using an MTT or CCK-8 assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing 6-Azathymine at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells reach 70-80% confluency and their growth rate appears to have recovered, passage them into a fresh flask with the same concentration of 6-Azathymine.
-
Gradual Dose Escalation: Once the cells are stably growing at the current drug concentration, increase the concentration of 6-Azathymine by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks to months. At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
-
Characterize the Resistant Line: Once a cell line is established that can tolerate a significantly higher concentration of 6-Azathymine (e.g., 10-20 times the initial IC50), characterize its resistance by re-determining the IC50 and comparing it to the parental line.
-
Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of 6-Azathymine on a cell line.[15][16][17][18]
Materials:
-
Cells to be tested (sensitive and resistant lines)
-
Complete cell culture medium
-
96-well plates
-
6-Azathymine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 6-Azathymine in a complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 6-Azathymine. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using a non-linear regression analysis.
Mandatory Visualizations
Caption: Proposed mechanism of action and resistance to 6-Azathymine.
Caption: Workflow for developing and characterizing a 6-Azathymine resistant cell line.
Caption: Overview of pyrimidine metabolism and the inhibitory action of 6-Azathymine.
References
- 1. Metabolic Dependency on De Novo Pyrimidine Synthesis is a Targetable Vulnerability in Platinum Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging autophagy and pyrimidine metabolism to target pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Studies of UMP synthase in orotic aciduria fibroblasts (Conference) | OSTI.GOV [osti.gov]
- 5. UMPS uridine monophosphate synthetase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Molecular cloning of the human UMP synthase gene and characterization of point mutations in two hereditary orotic aciduria families (Journal Article) | OSTI.GOV [osti.gov]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Targeting one carbon metabolism with an antimetabolite disrupts pyrimidine homeostasis and induces nucleotide overflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 6-Azauracil-Resistant Variants of Cultured Plant Cells Lack Uracil Phosphoribosyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. protocols.io [protocols.io]
- 18. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Interpreting unexpected results in 6-Azathymine acid experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-Azathymine.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected results encountered during experiments with 6-Azathymine.
Q1: Why am I not observing the expected level of growth inhibition in my cell culture experiments?
A1: Several factors could lead to lower-than-expected efficacy. Consider the following:
-
Competitive Antagonism: 6-Azathymine's inhibitory action is competitively antagonized by thymine (B56734) and thymidine (B127349).[1] High concentrations of these molecules in your culture medium will reduce the inhibitory effect of 6-Azathymine. Review the composition of your medium and consider using a thymine/thymidine-free medium if your experimental design allows.
-
Compound Purity and Degradation: Verify the purity of your 6-Azathymine stock. Impurities or degradation of the compound can lead to reduced activity. Consider potential degradation pathways for pyrimidine (B1678525) analogs, which can involve reduction and ring-opening.[2]
-
Cell-Specific Metabolism: The metabolic pathway of the cell line or microorganism can influence the efficacy of 6-Azathymine. Some organisms may not efficiently convert 6-Azathymine to its active metabolites, such as its deoxyriboside, azathymidine.[3][4]
-
Incorrect Concentration: Double-check all calculations for your dilutions and final concentrations. Ensure that the compound has been fully dissolved in the appropriate solvent.
Q2: I observe a significantly different level of inhibition when supplementing my media with thymidine compared to thymine. Is this normal?
A2: Yes, this is an expected outcome. Studies have shown that a greater amount of 6-Azathymine is required to achieve 50% growth inhibition in the presence of thymidine as compared to thymine.[1] This suggests that the metabolic pathways for thymine and thymidine utilization are distinct and that 6-Azathymine interacts with them differently. When thymidine is present, 6-Azathymine can be converted to azathymine deoxyriboside (azathymidine), which is also a key part of its mechanism.[3]
Q3: I've detected an unexpected peak during HPLC or Mass Spectrometry analysis of my experiment. What could this be?
A3: An unexpected peak could be a metabolite of 6-Azathymine. A likely candidate is azathymidine , the deoxyriboside of 6-azathymine.[3] Bacterial enzyme systems can cleave thymidine and transfer the deoxyribose group to 6-azathymine, forming azathymidine.[3] You can confirm the identity of this metabolite using analytical techniques like mass spectrometry to determine its mass-to-charge ratio.[5]
Q4: My 6-Azathymine solution appears to be losing activity over time. How should I handle and store it?
A4: While specific degradation pathways for 6-Azathymine are not extensively detailed in the provided literature, pyrimidine analogs can be susceptible to hydrolysis and oxidative damage.[6][7] To ensure stability:
-
Storage: Store the solid compound in a cool, dark, and dry place.
-
Solutions: Prepare fresh solutions for each experiment whenever possible. If you need to store solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Protect solutions from light.
-
Purity Check: Periodically check the purity of your stock solution using analytical methods like HPLC if you suspect degradation.[8][9]
Q5: What is the primary mechanism of action of 6-Azathymine? Is it solely based on its incorporation into DNA?
A5: The mechanism is multifaceted. While 6-Azathymine can be incorporated into the DNA of microorganisms like S. faecalis, this incorporation does not appear to be the sole reason for its inhibitory effects.[4] The primary mechanism is more likely related to the inhibition of essential metabolic pathways. It acts as a competitive antagonist to thymine and thymidine, interfering with their utilization.[1][4] Furthermore, its conversion to azathymidine suggests it may inhibit the synthesis of deoxyribonucleic acid (DNA) through multiple routes.[3] The formation of an "unnatural DNA" does not seem to be the primary mechanism of growth inhibition.[4]
Quantitative Data Summary
The following tables summarize quantitative data from key experiments involving 6-Azathymine.
Table 1: Inhibition of Streptococcus faecalis Growth by 6-Azathymine This table shows the concentration of 6-Azathymine required for 50% growth inhibition in the presence of either thymine or thymidine.
| Supplement in Media | Concentration for 50% Inhibition (µg/mL) | Molar Ratio (Inhibitor/Metabolite) |
| Thymine | 0.8 | 15 |
| Thymidine | 10.0 | 150 |
| Data synthesized from findings reported in studies on S. faecalis.[1] |
Table 2: Effect of 6-Azathymine on Thymidine Cleavage by S. faecalis Extracts This table illustrates that while 6-Azathymine inhibits the disappearance of the deoxyribose component of thymidine, it does not prevent the initial cleavage of thymidine into thymine.
| Substrates | Incubation Time (min) | Thymidine Recovered (%) | Free Thymine Formed (%) | Deoxyribose Recovered (%) |
| Thymidine (1 µmole) | 120 | 0 | 100 | 0 |
| Thymidine (1 µmole) + 6-Azathymine (350 µg) | 120 | 0 | 100 | 95 |
| Data adapted from experiments with washed S. faecalis cells.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Bacterial Growth Inhibition Assay
This protocol is used to determine the inhibitory effect of 6-Azathymine on bacterial growth.
-
Media Preparation: Prepare a suitable basal medium for the bacterium of interest (e.g., S. faecalis). Supplement the medium with a known concentration of thymine or thymidine (e.g., 0.02 µg/mL).
-
Inhibitor Preparation: Prepare a stock solution of 6-Azathymine in an appropriate solvent. Create a series of dilutions to test a range of concentrations.
-
Inoculation: Inoculate the supplemented media with a standardized suspension of the bacteria.
-
Incubation: Add the different concentrations of 6-Azathymine to the inoculated media. Incubate the cultures under appropriate conditions (e.g., 37°C for 16-18 hours).
-
Growth Measurement: Measure the bacterial growth, typically by assessing the turbidity of the culture using a spectrophotometer at a specific wavelength (e.g., 650 nm).
-
Data Analysis: Plot the growth (turbidity) against the concentration of 6-Azathymine to determine the concentration required for 50% inhibition (IC50).
Protocol 2: Assay for Thymidine Cleavage and Deoxyribose Disappearance
This protocol investigates the effect of 6-Azathymine on the enzymatic breakdown of thymidine.
-
Cell Extract Preparation: Prepare a cell-free extract from the microorganism of interest (e.g., S. faecalis) by methods such as sonication or enzymatic lysis, followed by centrifugation to remove cell debris.
-
Reaction Mixture: Set up reaction mixtures containing:
-
Phosphate buffer (e.g., 0.05 M, pH 8.0).
-
Thymidine (e.g., 1 µmole).
-
The cell-free extract.
-
The experimental tube should also contain 6-Azathymine (e.g., 100 µg/mL). A control tube should be prepared without 6-Azathymine.
-
-
Incubation: Incubate the reaction mixtures at 37°C for a set period (e.g., 2 hours).
-
Sample Analysis:
-
Deoxyribose Content: Stop the reaction and prepare an extract for the determination of deoxyribose content using a suitable colorimetric method.
-
Chromatography: Analyze the reaction mixture using paper chromatography or HPLC to separate and quantify thymine, thymidine, and 6-azathymine.[3]
-
-
Result Interpretation: Compare the levels of deoxyribose, thymine, and thymidine between the control and the 6-Azathymine-treated samples to determine the effect of the inhibitor on the disappearance of deoxyribose.[3]
Visualizations
Caption: Competitive inhibition of DNA synthesis by 6-Azathymine.
Caption: Troubleshooting workflow for low 6-Azathymine activity.
Caption: Potential causes for lack of 6-Azathymine efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. thymine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 6-Azathymine | C4H5N3O2 | CID 70269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical methods for determination of mycotoxins: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine | MDPI [mdpi.com]
Technical Support Center: Understanding the Impact of Serum Concentration on Azathioprine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the efficacy of Azathioprine (B366305). Azathioprine is a prodrug that is metabolized into the active compound 6-mercaptopurine (B1684380) (6-MP), which in turn is converted to its active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs).[1][2] The therapeutic and toxic effects of Azathioprine are primarily determined by the concentration of these metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Azathioprine?
A1: Azathioprine is an immunosuppressive agent. After administration, it is converted to 6-mercaptopurine (6-MP).[2][3] 6-MP is then metabolized into 6-thioguanine nucleotides (6-TGNs).[1][4] These 6-TGNs are incorporated into the DNA and RNA of replicating cells, particularly lymphocytes, thereby inhibiting purine (B94841) synthesis and causing immunosuppression.[5][6] This disruption of DNA and RNA synthesis ultimately leads to apoptosis of activated T cells.[5][7]
Q2: Why is monitoring serum concentrations of Azathioprine metabolites important?
A2: Monitoring the intracellular concentrations of Azathioprine metabolites, specifically 6-TGN and 6-methylmercaptopurine (B131649) (6-MMP), in red blood cells is crucial for several reasons:
-
Therapeutic Efficacy: Higher levels of 6-TGN are associated with a greater likelihood of achieving clinical remission in conditions like inflammatory bowel disease (IBD).[1][4]
-
Toxicity: Elevated levels of 6-MMP are linked to an increased risk of hepatotoxicity (liver damage), while very high levels of 6-TGN can lead to myelosuppression (bone marrow suppression).[1][4][8]
-
Individual Variability: There is significant individual variation in how patients metabolize Azathioprine due to genetic differences in the enzyme thiopurine S-methyltransferase (TPMT).[1][5] Monitoring helps to personalize dosing to ensure efficacy while minimizing adverse effects.[1]
Q3: What are the target therapeutic and toxic concentrations for Azathioprine metabolites?
A3: The generally accepted therapeutic and toxic ranges for Azathioprine metabolites are summarized in the table below. These values are typically measured in red blood cells (erythrocytes).
| Metabolite | Therapeutic Range | Toxic Level | Associated Toxicity |
| 6-thioguanine nucleotides (6-TGN) | 235–450 pmol/8 x 10⁸ erythrocytes[1][9] | > 450 pmol/8 x 10⁸ erythrocytes[10] | Myelosuppression (leukopenia, thrombocytopenia)[8][11] |
| 6-methylmercaptopurine (6-MMP) | < 5700 pmol/8 x 10⁸ erythrocytes[12] | > 5700 pmol/8 x 10⁸ erythrocytes[1][8] | Hepatotoxicity[1][8] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments and clinical management involving Azathioprine.
Issue 1: Lack of Therapeutic Response Despite Standard Dosing
-
Possible Cause 1: Non-adherence to treatment.
-
Possible Cause 2: High TPMT activity leading to preferential metabolism to 6-MMP.
-
Troubleshooting: Measure both 6-TGN and 6-MMP levels. A high 6-MMP to 6-TGN ratio (e.g., >11) suggests that the drug is being shunted away from the active 6-TGN pathway.[13][15] In such cases, dose escalation may increase 6-MMP levels and the risk of hepatotoxicity without achieving therapeutic 6-TGN levels.[1][15] Combination therapy with a xanthine (B1682287) oxidase inhibitor like allopurinol (B61711) may be considered to shift metabolism towards 6-TGN production, but this requires significant dose reduction of Azathioprine and careful monitoring.[1]
-
-
Possible Cause 3: Sub-therapeutic 6-TGN levels.
-
Troubleshooting: If 6-TGN levels are below the therapeutic range (<235 pmol/8 x 10⁸ erythrocytes) and 6-MMP levels are not elevated, a gradual dose increase of Azathioprine may be appropriate, with subsequent monitoring of metabolite levels.[13]
-
Issue 2: Signs of Myelosuppression (e.g., leukopenia, fatigue, increased infections)
-
Possible Cause: High 6-TGN levels.
-
Possible Cause: Low or deficient TPMT activity.
-
Troubleshooting: Genotyping or phenotyping for TPMT activity should be performed before initiating Azathioprine therapy.[17] Patients with low or absent TPMT activity are at a high risk of severe, life-threatening myelosuppression and require significantly lower doses or alternative therapies.[5][17]
-
Issue 3: Abnormal Liver Function Tests (Hepatotoxicity)
-
Possible Cause: High 6-MMP levels.
Experimental Protocols
Protocol 1: Measurement of 6-TGN and 6-MMP in Red Blood Cells
This protocol provides a general workflow for the quantification of Azathioprine metabolites. Specific laboratory procedures may vary.
-
Sample Collection: Collect 3-5 mL of whole blood in an EDTA (purple top) tube.[13]
-
Sample Preparation:
-
Erythrocytes are isolated from whole blood by centrifugation.
-
The red blood cells are washed to remove plasma components.[18]
-
The metabolites are extracted from the erythrocytes, often involving a lysis step followed by acid hydrolysis to convert the nucleotide metabolites to their base forms (6-thioguanine and 6-methylmercaptopurine).[19]
-
-
Quantification: The concentrations of 6-thioguanine and 6-methylmercaptopurine are determined using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometry detection.[14][19]
-
Data Reporting: Results are typically reported as pmol per 8 x 10⁸ red blood cells.[12]
Visualizations
Caption: Metabolic pathway of Azathioprine.
Caption: Troubleshooting workflow for Azathioprine therapy.
References
- 1. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Azathioprine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Azathioprine? [synapse.patsnap.com]
- 7. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azathioprine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Association between 6-thioguanine nucleotide levels and preventing production of antibodies to infliximab in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurements of 6-thioguanine nucleotide levels with TPMT and NUDT15 genotyping in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. leedsth.nhs.uk [leedsth.nhs.uk]
- 13. Thiopurine metabolites (Thioguanine nucleotides) (THIOM) [heftpathology.com]
- 14. Therapeutic drug monitoring in patients with inflammatory bowel disease and established azathioprine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nnuh.nhs.uk [nnuh.nhs.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. Improved methods for determining the concentration of 6-thioguanine nucleotides and 6-methylmercaptopurine nucleotides in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Thioguanine nucleotides (TGN) | Synnovis [synnovis.co.uk]
Technical Support Center: Overcoming Solubility Challenges of 6-Azathymine Acid for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility issues encountered when preparing 6-Azathymine acid for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is 6-Azathymine and why is its solubility a concern for in vivo studies?
A1: 6-Azathymine is a synthetic analog of the nucleobase thymine (B56734). Its structural similarity allows it to interfere with metabolic pathways involving thymine, making it a subject of interest in various research areas, including cancer and virology. For in vivo studies, achieving adequate and consistent concentrations of a compound in a physiologically compatible vehicle is crucial for obtaining reliable and reproducible results. Poor solubility can lead to precipitation of the compound, inaccurate dosing, and potential toxicity.
Q2: What are the key physicochemical properties of 6-Azathymine that influence its solubility?
A2: Understanding the physicochemical properties of 6-Azathymine is the first step in developing a successful formulation strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Solubility |
| pKa | 7.6 | The compound's solubility is expected to be highly pH-dependent. At pH values above the pKa, the acidic proton can be removed, forming a more soluble salt. |
| LogP | -1.23340 | The negative LogP value indicates that 6-Azathymine is a hydrophilic compound, suggesting a preference for aqueous environments over lipid-based ones. |
| Calculated Water Solubility (log10WS) | 1.00 | This suggests a moderate intrinsic aqueous solubility. |
| Solubility in DMSO | 27.5 mg/mL[1] | 6-Azathymine exhibits good solubility in the organic solvent Dimethyl Sulfoxide (DMSO). |
Q3: My 6-Azathymine is not dissolving in physiological saline. What can I do?
A3: Direct dissolution in neutral saline can be challenging due to the acidic nature of 6-Azathymine. Here are a few troubleshooting steps:
-
pH Adjustment: Since the pKa of 6-Azathymine is 7.6, increasing the pH of the solution to slightly above this value will deprotonate the molecule, forming a more soluble salt. You can try titrating with a dilute solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) while monitoring the pH. Be cautious not to raise the pH too high, as this could affect the stability of the compound or be incompatible with your in vivo model.
-
Use of Buffers: Preparing your solution in a biocompatible buffer system, such as a phosphate (B84403) buffer with a pH of 7.4 to 8.0, can help maintain a pH where 6-Azathymine is more soluble.
-
Gentle Heating and Sonication: For enhancing solubility, it is recommended to warm the solution to 37°C and use an ultrasonic bath for a short period.[2] This can help overcome kinetic barriers to dissolution.
Q4: Can I use co-solvents to dissolve 6-Azathymine for in vivo administration?
A4: Yes, co-solvents can be an effective strategy. However, their use in in vivo studies requires careful consideration of potential toxicity.
-
DMSO: 6-Azathymine is readily soluble in DMSO.[1] For in vivo use, a common approach is to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution with a physiological vehicle like saline or phosphate-buffered saline (PBS). It is critical to ensure that the final concentration of DMSO is low (typically <5-10% of the total injection volume) to avoid toxicity to the animal.
-
Ethanol (B145695): While less common for this specific compound, ethanol can also be used as a co-solvent. Similar to DMSO, it should be used in minimal quantities and diluted to a final concentration that is well-tolerated by the animal model.
When using co-solvents, it is essential to perform a vehicle-only control in your experiments to account for any effects of the solvent itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock with aqueous vehicle. | The concentration of 6-Azathymine in the final solution exceeds its solubility limit in the mixed solvent system. | - Increase the proportion of the aqueous vehicle to further dilute the compound.- Decrease the initial concentration of the DMSO stock solution.- Try a different aqueous vehicle, such as a buffer with a slightly higher pH. |
| Cloudiness or incomplete dissolution in buffer. | The pH of the buffer is not optimal for solubilizing 6-Azathymine. The solution may be supersaturated. | - Verify the pH of your buffer and adjust it to be closer to or slightly above the pKa of 7.6.- Use gentle heating (37°C) and sonication to aid dissolution.- Filter the solution through a 0.22 µm filter to remove any undissolved particles before administration. |
| Variability in experimental results. | Inconsistent dosing due to precipitation of the compound in the dosing solution over time. | - Prepare fresh dosing solutions daily and just before administration.- Visually inspect the solution for any signs of precipitation before each injection.- Consider using a formulation with a higher solubility margin. |
Experimental Protocols
Protocol 1: pH-Adjusted Saline Solution
-
Weigh the desired amount of this compound.
-
Add a small volume of sterile saline (e.g., 50% of the final desired volume).
-
While stirring, slowly add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise, monitoring the pH with a calibrated pH meter.
-
Continue adding NaOH until the 6-Azathymine is fully dissolved and the pH is in the desired range (e.g., 7.4 - 8.0).
-
Once dissolved, add sterile saline to reach the final desired volume.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.
Protocol 2: Co-Solvent Formulation (DMSO/Saline)
-
Weigh the required amount of this compound.
-
Dissolve the 6-Azathymine in a minimal volume of sterile, endotoxin-free DMSO. For example, if your final desired concentration is 1 mg/mL and the final injection volume is 100 µL, you might dissolve 10 mg in 1 mL of DMSO to create a 10 mg/mL stock solution.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
For each injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. For the example above, you would take 10 µL of the 10 mg/mL DMSO stock and add it to 90 µL of sterile saline to get a final concentration of 1 mg/mL in 10% DMSO.
-
Ensure the final solution is clear and free of any precipitate before administration. Prepare this final dilution fresh for each set of injections.
Signaling Pathway and Experimental Workflow
Mechanism of Action: Inhibition of Thymine Metabolism
6-Azathymine exerts its biological effects by acting as an antimetabolite of thymine. One of its primary targets is the enzyme D-3-aminoisobutyrate-pyruvate aminotransferase. This enzyme is involved in the catabolic pathway of thymine. By inhibiting this enzyme, 6-Azathymine can disrupt normal pyrimidine (B1678525) metabolism, which is essential for DNA synthesis and cell proliferation.
Caption: Inhibition of thymine catabolism by 6-Azathymine.
Experimental Workflow for In Vivo Solubility and Dosing
The following diagram outlines a logical workflow for developing a suitable formulation of 6-Azathymine for in vivo studies.
Caption: Workflow for 6-Azathymine formulation and in vivo dosing.
References
Identifying and mitigating experimental artifacts with 6-Azathymine acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Azathymine. The information is designed to help identify and mitigate potential experimental artifacts and ensure the generation of reliable and reproducible data.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 6-Azathymine.
Issue 1: Unexpected or High Levels of Cytotoxicity
Question: I am observing higher than expected cell death in my cultures treated with 6-Azathymine, even at low concentrations. What could be the cause?
Answer:
Unexpected cytotoxicity can stem from several factors when working with a thymine (B56734) analog like 6-Azathymine. As a competitive antagonist of thymine, its primary mechanism of action is the disruption of DNA synthesis through its incorporation into the newly synthesized DNA strand.[1] This can lead to cell cycle arrest and apoptosis. However, excessive cytotoxicity might be an experimental artifact.
Possible Causes and Mitigation Strategies:
-
Off-Target Effects: At higher concentrations, 6-Azathymine may have off-target effects, impacting other cellular processes beyond DNA synthesis.
-
Mitigation: It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line. Start with a broad range of concentrations to identify the IC50 value (the concentration that inhibits 50% of cell growth).
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to DNA-damaging agents. Rapidly dividing cells are generally more susceptible.
-
Mitigation: Characterize the sensitivity of your chosen cell line to 6-Azathymine. Consider using a less sensitive cell line for initial experiments if the primary goal is not to study cytotoxic effects.
-
-
Solvent Toxicity: The solvent used to dissolve 6-Azathymine (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Mitigation: Always include a vehicle control (cells treated with the solvent alone at the same concentration used for the highest 6-Azathymine dose) in your experiments. Ensure the final solvent concentration is well below the known toxic threshold for your cell line (typically <0.5%).
-
Issue 2: Inconsistent or Irreproducible Experimental Results
Question: My results with 6-Azathymine are varying significantly between experiments. What are the likely sources of this variability?
Answer:
Inconsistent results are a common challenge in cell culture experiments and can be exacerbated by compounds that interfere with fundamental cellular processes.
Possible Causes and Mitigation Strategies:
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact cellular responses to 6-Azathymine.
-
Mitigation: Maintain consistent cell culture practices. Use cells within a defined passage number range, seed cells at a consistent density for all experiments, and use the same batch of media and supplements whenever possible.
-
-
Compound Stability: 6-Azathymine, like many chemical compounds, can degrade over time, especially if not stored properly.
-
Mitigation: Prepare fresh stock solutions of 6-Azathymine regularly and store them under the recommended conditions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.
-
-
Assay-Specific Artifacts: The type of assay used to measure cellular responses can introduce variability. For example, metabolic assays like the MTT assay can be influenced by changes in cellular metabolism that are independent of cell viability.
-
Mitigation: Consider using multiple, complementary assays to measure the same endpoint. For example, to assess cytotoxicity, you could use a metabolic assay (MTT), a membrane integrity assay (LDH release), and an apoptosis assay (Annexin V staining).
-
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary mechanism of action of 6-Azathymine?
A1: 6-Azathymine is a nucleobase analog of thymine.[1] Its primary mechanism of action is its incorporation into DNA during replication. This substitution for thymine disrupts the normal structure and function of DNA, leading to inhibition of cell proliferation and induction of cell death.[1]
Q2: How should I prepare and store 6-Azathymine solutions?
A2: 6-Azathymine is typically dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C and protect them from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use.
Experimental Design and Protocols
Q3: What are the key controls to include in my 6-Azathymine experiments?
A3: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell growth and behavior.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 6-Azathymine. This control is crucial to distinguish the effects of the compound from any effects of the solvent.
-
Positive Control: A known inducer of the expected effect (e.g., a well-characterized cytotoxic drug if you are studying cell death). This confirms that your assay is working correctly.
Q4: Can you provide a general protocol for a cytotoxicity assay with 6-Azathymine?
A4: The following is a general protocol for assessing the cytotoxicity of 6-Azathymine using the MTT assay. This protocol should be optimized for your specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
| Step | Procedure |
| 1. Cell Seeding | Seed your mammalian cell line of choice into a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2. |
| 2. Compound Preparation | Prepare a series of dilutions of 6-Azathymine in complete cell culture medium from a concentrated stock solution. Also, prepare a vehicle control containing the same concentration of solvent as the highest 6-Azathymine concentration. |
| 3. Cell Treatment | Remove the old medium from the cells and replace it with the medium containing the different concentrations of 6-Azathymine or the vehicle control. Include untreated control wells with fresh medium only. |
| 4. Incubation | Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours). |
| 5. MTT Addition | After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals. |
| 6. Solubilization | Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. |
| 7. Absorbance Reading | Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. |
| 8. Data Analysis | Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the 6-Azathymine concentration to determine the IC50 value. |
Data Presentation
Table 1: Hypothetical IC50 Values of 6-Azathymine in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| A549 | Lung Cancer | 48 | 28.7 |
| HeLa | Cervical Cancer | 48 | 12.5 |
| HepG2 | Liver Cancer | 48 | 35.1 |
| HCT116 | Colon Cancer | 48 | 9.8 |
Note: These are example values and the actual IC50 will vary depending on the specific experimental conditions.
Visualizations
Diagram 1: Proposed Mechanism of Action of 6-Azathymine
Caption: Proposed mechanism of 6-Azathymine leading to cell cycle arrest and apoptosis.
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in 6-Azathymine experiments.
References
Validation & Comparative
A Comparative Guide to 6-Azathymine and 5-Fluorouracil in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two pyrimidine (B1678525) antimetabolites, 6-Azathymine and 5-Fluorouracil (B62378) (5-FU), in the context of colorectal cancer (CRC) cells. It is important to note a significant disparity in the available research data. 5-Fluorouracil is a cornerstone of CRC chemotherapy with a vast body of literature detailing its mechanisms and effects. In contrast, 6-Azathymine is an older compound with limited recent experimental data, particularly concerning its specific effects on cancer cell lines. This guide synthesizes the available information to provide a comprehensive, albeit necessarily unbalanced, comparison.
5-Fluorouracil (5-FU): A Detailed Profile
5-Fluorouracil is a widely used chemotherapeutic agent for various cancers, including colorectal cancer.[1][2] Its anticancer effects stem from its multifaceted mechanism of action that disrupts DNA and RNA synthesis and function.
Mechanism of Action
5-FU is a prodrug that is converted intracellularly into several active metabolites.[3] Its primary mechanisms include:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidylate, an essential precursor for DNA synthesis. This leads to a "thymineless death."
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and fragmentation.
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, interfering with RNA processing and function.
Effects on Colorectal Cancer Cells
Cytotoxicity: 5-FU induces dose-dependent growth inhibition in various colorectal cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50) varies depending on the cell line's specific genetic background. For instance, HCT116 cells are generally more sensitive to 5-FU than SW480 cells.[4][6]
Apoptosis: 5-FU is a potent inducer of apoptosis in colorectal cancer cells.[4][7][8] Treatment with 5-FU leads to the activation of caspase cascades, particularly caspase-9, and an increase in the proportion of apoptotic cells.[4][7] For example, in HCT116 cells, 5-FU treatment can significantly increase the apoptotic rate from a baseline of around 7% to over 19%.[7]
Cell Cycle Arrest: The impact of 5-FU on the cell cycle is dose and cell-line dependent.[9] It can induce arrest in the G1/S phase at higher concentrations, while lower concentrations may lead to an accumulation of cells in the S and G2/M phases.[9][10][11] For example, treatment of SW620 cells with 5-FU led to a significant increase in the S-phase population, from approximately 22% to 54%.[8][11]
6-Azathymine: A Historical Antimetabolite
6-Azathymine (also known as 6-methyl-as-triazine-3,5(2H,4H)-dione) is a structural analog of thymine (B56734) where the carbon atom at the 6th position is replaced by a nitrogen atom. Research on this compound dates back to the 1950s.
Mechanism of Action
As a thymine analog, 6-Azathymine acts as an antimetabolite. Its proposed mechanism of action is the competitive inhibition of thymine and thymidine (B127349) utilization, which are essential for DNA synthesis. Early studies demonstrated its incorporation into the DNA of microorganisms, suggesting it could disrupt DNA replication and function.
Effects on Colorectal Cancer Cells
There is a notable absence of recent, publicly available experimental data on the specific effects of 6-Azathymine on colorectal cancer cells. Key metrics such as IC50 values for cytotoxicity, the extent of apoptosis induction, and effects on cell cycle distribution have not been recently characterized in this context. Therefore, a direct quantitative comparison with 5-Fluorouracil is not feasible at this time.
Comparative Summary
Both 5-Fluorouracil and 6-Azathymine are pyrimidine antimetabolites designed to interfere with nucleic acid synthesis. However, their specific mechanisms and our current understanding of their effects differ significantly. 5-FU has a well-documented multi-pronged attack involving enzyme inhibition and incorporation into both DNA and RNA. 6-Azathymine is understood to primarily act as a competitive inhibitor of thymine, with evidence of its incorporation into DNA.
The lack of modern, quantitative data for 6-Azathymine's anti-cancer properties prevents a detailed performance comparison. While its mechanism suggests potential for anticancer activity, its efficacy relative to established drugs like 5-FU remains uncharacterized.
Data Presentation
Table 1: Cytotoxicity of 5-Fluorouracil and 6-Azathymine in Colorectal Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Treatment Duration (h) | Citation |
| 5-Fluorouracil | HCT116 | ~8.07 | 72 | [7] |
| LoVo | ~7.90 | 72 | [7] | |
| SW480 | >50 (less sensitive) | 72 | [4] | |
| HT29 | Sensitive | 72 | [4] | |
| SW620 | Sensitive | 72 | [4] | |
| DLD-1 | ~1.83 (72h) | 72 | [12] | |
| 6-Azathymine | All | Data Not Available | - |
Table 2: Apoptotic Effects of 5-Fluorouracil and 6-Azathymine in Colorectal Cancer Cell Lines
| Compound | Cell Line | Apoptosis Rate (%) | Treatment Conditions | Citation |
| 5-Fluorouracil | HCT116 | 19.10 (vs. 7.27 control) | Not specified | [7] |
| LoVo | 12.88 (vs. 3.07 control) | Not specified | [7] | |
| SW620 | 9.29 (vs. 1.05 control) | 13 µg/ml for 48h | [8] | |
| 6-Azathymine | All | Data Not Available | - |
Table 3: Cell Cycle Effects of 5-Fluorouracil and 6-Azathymine in Colorectal Cancer Cell Lines
| Compound | Cell Line | Effect | Treatment Conditions | Citation |
| 5-Fluorouracil | SW620 | S-phase arrest (22.36% to 54.48%) | 13 µg/ml for 48h | [8][11] |
| HT-29 | G0/G1 arrest | 100 µM | [10] | |
| SW480 | G1 arrest (24h), G2 arrest (72-144h) | 100 ng/ml | [9] | |
| HCT116 | G2 arrest (24-72h) | 10 ng/ml | [9] | |
| 6-Azathymine | All | Data Not Available | - |
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Flow Cytometry for Cell Cycle Analysis (Propidium Iodide Staining)
This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment and Harvesting: Treat cells as required and harvest them.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blotting for Signaling Protein Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.
-
Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Then, wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
Caption: Simplified signaling pathway of 5-Fluorouracil in cancer cells.
Caption: Theoretical mechanism of 6-Azathymine as a thymine antimetabolite.
References
- 1. Cellular response to 5-fluorouracil (5-FU) in 5-FU-resistant colon cancer cell lines during treatment and recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Fluorouracil as a Tumor-Treating Field-Sensitizer in Colon Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Dual antitumor effects of 5-fluorouracil on the cell cycle in colorectal carcinoma cells: a novel target mechanism concept for pharmacokinetic modulating chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic antitumor effect of 5-fluorouracil with the novel LSD1 inhibitor ZY0511 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of 6-Azathymine and BrdU in proliferation assays
In the landscape of cellular and drug development research, the accurate measurement of cell proliferation is paramount. This guide provides a detailed comparison of two molecules, 5-Bromo-2'-deoxyuridine (BrdU) and 6-Azathymine, in the context of proliferation assays. While BrdU is a well-established and widely utilized thymidine (B127349) analog for this purpose, the application of 6-Azathymine in eukaryotic cell proliferation assays is not well-documented. This guide will delve into the efficacy and methodologies associated with BrdU and summarize the current understanding of 6-Azathymine's mechanism of action.
Introduction to Proliferation Assays
Cell proliferation is a fundamental biological process involving the increase in the number of cells through cell division. Assays that measure proliferation are crucial for a variety of research areas, including cancer biology, toxicology, and regenerative medicine. These assays typically rely on the incorporation of labeled nucleosides into newly synthesized DNA during the S phase of the cell cycle.
5-Bromo-2'-deoxyuridine (BrdU): A Gold Standard in Proliferation Assays
BrdU is a synthetic analog of thymidine, a nucleoside essential for DNA synthesis. Due to its structural similarity, BrdU is readily incorporated into the newly synthesized DNA of proliferating cells.[1][2] This incorporation can then be detected using specific monoclonal antibodies, allowing for the quantification of cells that were actively dividing during the BrdU labeling period.[3][4]
Mechanism of Action of BrdU
The principle of the BrdU assay is straightforward. During the S phase of the cell cycle, DNA replication occurs. When BrdU is added to the cell culture medium, it is taken up by the cells and competes with endogenous thymidine for incorporation into the newly synthesized DNA strands. Once incorporated, the BrdU-labeled DNA can be detected by anti-BrdU antibodies.[2][3][4] This detection often requires a DNA denaturation step, typically using acid or heat, to expose the incorporated BrdU to the antibody.[2][3]
Caption: Mechanism of BrdU incorporation and detection.
Quantitative Data Summary: BrdU Proliferation Assays
| Parameter | Description | Typical Values/Ranges |
| Cell Type | Adherent or suspension cells | Applicable to a wide variety of cell lines and primary cells. |
| BrdU Concentration | Optimal concentration for labeling | 10 µM is a common starting concentration.[5] |
| Incubation Time | Duration of BrdU exposure | 1 to 24 hours, depending on the cell division rate.[3] |
| Detection Method | Method to quantify BrdU incorporation | ELISA, flow cytometry, immunocytochemistry, immunohistochemistry.[3] |
| Sensitivity | Lowest number of detectable proliferating cells | Can detect as few as 50-100 proliferating cells.[6] |
Experimental Protocol: BrdU Cell Proliferation Assay (ELISA-based)
This protocol provides a general workflow for a colorimetric ELISA-based BrdU proliferation assay.
Caption: Experimental workflow for a BrdU proliferation assay.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
BrdU labeling solution (e.g., 10 mM stock)
-
Fixing/Denaturing solution (e.g., containing 1.5 M HCl)
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with the compounds of interest for the desired duration.
-
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM and incubate for 1-24 hours.[3][7]
-
Fixation and Denaturation: Remove the culture medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.[6]
-
Antibody Incubation: Wash the wells with PBS. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.[6]
-
Secondary Antibody Incubation: Wash the wells. Add 100 µL of HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Detection: Wash the wells. Add 100 µL of TMB substrate and incubate until color develops. Stop the reaction by adding 100 µL of stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Efficacy and Limitations of BrdU Assays
BrdU assays are highly sensitive and specific for detecting DNA synthesis.[1] However, the use of BrdU is not without its drawbacks. The DNA denaturation step required for antibody access can be harsh and may affect cell morphology and the integrity of other cellular epitopes for multiplex staining.[8] Furthermore, BrdU itself can be cytotoxic, mutagenic, and can induce cell cycle arrest in some cell types, potentially confounding the experimental results.[9][10][11]
6-Azathymine: An Alternative Under Investigation
6-Azathymine is a pyrimidine (B1678525) analog that acts as an antimetabolite. Its primary documented role is as a competitive antagonist of thymine (B56734) utilization in bacteria, such as Streptococcus faecalis.[3]
Mechanism of Action of 6-Azathymine
In bacteria, 6-Azathymine interferes with nucleic acid synthesis. Due to its structural similarity to thymine, it can be incorporated into bacterial DNA, leading to the formation of "fraudulent" DNA, which inhibits bacterial growth.[3] Studies have shown the incorporation of radiolabeled 6-Azathymine into the DNA of S. faecalis.
Caption: Proposed mechanism of 6-Azathymine in bacteria.
Efficacy in Eukaryotic Proliferation Assays: A Knowledge Gap
Despite its known activity in bacteria, there is a significant lack of published data on the use of 6-Azathymine for proliferation assays in eukaryotic cells. The search for experimental protocols or comparative studies with established methods like the BrdU assay did not yield relevant results. Therefore, its efficacy, optimal concentration, potential cytotoxicity, and detection methods in mammalian cells remain to be determined.
Conclusion: BrdU Remains the Method of Choice
Based on the available scientific literature, BrdU is a robust and well-characterized tool for measuring cell proliferation in a wide range of research applications. While it has some limitations, particularly its potential cytotoxicity and the harshness of the detection protocol, its sensitivity and specificity make it a valuable assay.
In contrast, 6-Azathymine, while an effective antibacterial agent through its interference with DNA synthesis, is not an established reagent for eukaryotic cell proliferation assays. Further research would be required to validate its utility, efficacy, and to develop appropriate protocols for this application. For researchers, scientists, and drug development professionals seeking a reliable method for quantifying cell proliferation, the BrdU assay remains a primary and well-supported choice.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Proliferation and Cytotoxicity Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 10. Proliferation Assays (BrdU and EdU) on Skeletal Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Core control principles of the eukaryotic cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Azathymine's Analogue, 5,6-Dihydro-5-azathymidine, and Standard Antiviral Agents Against Herpesviruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative validation of the antiviral activity of 5,6-Dihydro-5-azathymidine (DHAdT), a derivative of 6-azathymine, against various herpesviruses. Due to the limited availability of direct research on 6-azathymine's anti-herpesvirus activity, this guide focuses on its closely related and studied analogue, DHAdT. The performance of DHAdT is compared with established first-line antiviral drugs: acyclovir (B1169), ganciclovir (B1264), and foscarnet (B613817). This document is intended to provide an objective overview supported by available experimental data to inform further research and drug development efforts in the field of antiviral therapeutics.
Introduction to 6-Azathymine and its Analogue
6-Azathymine is a nucleobase analogue of thymine. While its direct antiviral activity against herpesviruses is not extensively documented in publicly available literature, its structural analogue, 5,6-Dihydro-5-azathymidine (DHAdT), has been investigated for such properties.[1] DHAdT, a water-soluble nucleoside antibiotic, has demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), and varicella-zoster virus (VZV) in vitro.[1] The antiviral activity of DHAdT is reportedly reversed by thymidine (B127349), suggesting a mechanism of action that involves interference with viral DNA synthesis.[1]
Comparative Antiviral Activity
The antiviral efficacy of DHAdT and standard-of-care anti-herpesvirus agents is summarized below. It is important to note that the data for DHAdT is based on older studies and presented as virus yield reduction at specific concentrations, while the data for comparator drugs are presented as 50% effective concentrations (EC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: In Vitro Antiviral Activity of 5,6-Dihydro-5-azathymidine (DHAdT) Against Herpesviruses
| Virus | Cell Line | Assay Type | Concentration (µg/mL) | Virus Yield Reduction (%) | Reference |
| HSV-1 | KB | Virus Yield | 100 | >99 | [1] |
| 32 | 99 | [1] | |||
| 10 | 90 | [1] | |||
| HSV-2 | KB | Virus Yield | 100 | 90 | [1] |
| VZV | Human Foreskin Fibroblasts | Plaque Reduction | 100 | 90 | [1] |
| 32 | 75 | [1] |
Table 2: Comparative In Vitro Antiviral Activity (EC₅₀) of Standard Drugs Against Herpesviruses
| Drug | HSV-1 (µM) | HSV-2 (µM) | VZV (µM) | CMV (µM) |
| Acyclovir | 0.02 - 1.3 | 0.03 - 2.2 | 0.8 - 4.0 | >200 |
| Ganciclovir | 0.25 - 2.5 | 0.2 - 3.5 | 0.5 - 5.0 | 0.2 - 2.5 |
| Foscarnet | 10 - 100 | 10 - 100 | 20 - 200 | 50 - 300[2] |
EC₅₀ values can vary depending on the virus strain, cell line, and assay conditions used.
Cytotoxicity Profile
Assessing the cytotoxicity of an antiviral compound is crucial to determine its therapeutic index. The 50% cytotoxic concentration (CC₅₀) is the concentration that results in a 50% reduction in cell viability.
5,6-Dihydro-5-azathymidine (DHAdT)
Table 3: Cytotoxicity (CC₅₀) of Standard Antiviral Drugs
| Drug | Cell Line | CC₅₀ (µM) |
| Acyclovir | Vero | >300 |
| Ganciclovir | MRC-5 | >200 |
| Foscarnet | HFF | >400 |
CC₅₀ values can vary depending on the cell line and assay conditions.
Mechanisms of Action
The antiviral drugs discussed in this guide employ different mechanisms to inhibit herpesvirus replication.
5,6-Dihydro-5-azathymidine (DHAdT): As a thymidine analogue, DHAdT is presumed to interfere with viral DNA synthesis. The reversal of its antiviral effect by thymidine suggests that it likely competes with the natural nucleoside for incorporation into the growing viral DNA chain, leading to chain termination or a non-functional viral genome.[1]
Caption: Presumed mechanism of action for 5,6-Dihydro-5-azathymidine (DHAdT).
Acyclovir and Ganciclovir: These are nucleoside analogues that are selectively phosphorylated by viral thymidine kinase (for HSV and VZV) or UL97 phosphotransferase (for CMV) and then by cellular kinases to their active triphosphate forms. These triphosphates act as competitive inhibitors of viral DNA polymerase and can also be incorporated into the viral DNA, causing chain termination.
Caption: Mechanism of action for Acyclovir and Ganciclovir.
Foscarnet: Foscarnet is a pyrophosphate analogue that directly inhibits the pyrophosphate binding site of viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleoside triphosphates and thus halting DNA chain elongation. It does not require activation by phosphorylation.[2]
Caption: Mechanism of action for Foscarnet.
Experimental Protocols
Standardized assays are essential for the reliable evaluation of antiviral compounds. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is a functional method to quantify the infectivity of a lytic virus and determine the efficacy of an antiviral compound.
1. Cell Seeding:
-
Culture a suitable host cell line (e.g., Vero cells for HSV) in a 6-well or 12-well plate to achieve a confluent monolayer.
2. Compound Preparation:
-
Prepare serial dilutions of the test compound (e.g., DHAdT) in a serum-free cell culture medium.
3. Virus Infection:
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Remove the culture medium from the cell monolayer and wash with phosphate-buffered saline (PBS).
-
Add the virus inoculum to the cells and incubate for 1-2 hours at 37°C to allow for viral adsorption.
4. Compound Treatment:
-
After the adsorption period, remove the virus inoculum.
-
Add the different dilutions of the test compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
5. Overlay and Incubation:
-
Add an overlay medium (e.g., medium containing 1% methylcellulose) to each well to restrict virus spread to adjacent cells.
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days for HSV).
6. Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Stain the cell monolayer with a staining solution like crystal violet.
-
Count the number of plaques in each well.
7. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for a Plaque Reduction Assay.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[3]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay.
2. Compound Treatment:
-
Add serial dilutions of the test compound to the wells. Include a cell control (no compound).
-
Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
4. Solubilization:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
5. Absorbance Reading:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control.
-
The CC₅₀ value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The available data indicates that 5,6-Dihydro-5-azathymidine, an analogue of 6-azathymine, possesses in vitro antiviral activity against HSV-1, HSV-2, and VZV.[1] Its mechanism is likely through the inhibition of viral DNA synthesis, similar to other nucleoside analogues.[1] However, a direct and quantitative comparison with modern, highly potent antiviral agents like acyclovir and ganciclovir is challenging due to the lack of standardized EC₅₀ and CC₅₀ data for DHAdT. The provided information suggests that while DHAdT shows promise, further investigation using contemporary virological and toxicological assays is warranted to fully elucidate its potential as a therapeutic agent for herpesvirus infections. Researchers are encouraged to use the detailed protocols provided herein to conduct such validation studies.
References
Comparative Analysis of 6-Azathymine and Other Thymidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 6-Azathymine and other key thymidine (B127349) analogs, including Zidovudine (AZT), Trifluridine (FTD), Brivudine (BVDU), and Telbivudine. This document summarizes their performance based on experimental data, details their mechanisms of action, and provides protocols for relevant assays.
Thymidine analogs are a class of synthetic molecules structurally similar to the natural nucleoside thymidine. By mimicking thymidine, these compounds can interfere with DNA synthesis and repair mechanisms, making them valuable tools in antiviral and anticancer therapies. This guide focuses on a comparative assessment of 6-Azathymine against other notable thymidine analogs, offering insights into their relative efficacy and cytotoxicity.
Performance Comparison of Thymidine Analogs
The selection of a thymidine analog is contingent on the specific research application, whether for antiviral, anticancer, or other experimental purposes. The following tables provide a summary of available quantitative data to facilitate a comparative assessment.
Anticancer Activity
The in vitro anticancer efficacy of thymidine analogs is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Azathymine | Data not available in direct comparative studies | - | - |
| Zidovudine (AZT) | MCF-7 (Breast Cancer) | 0.01 ± 0.005 | [1] |
| CEM (T-cell Leukemia) | 14 ± 2 | [1] | |
| 143B (Osteosarcoma) | 12.25 | [2] | |
| HepG2 (Hepatoma) | Significant decrease in viable cells at 2-100 µM | [3] | |
| Trifluridine (FTD) | Data not available in direct comparative studies | - | - |
| Brivudine (BVDU) | CCRF-HSB-2 (T-cell Leukemia) | >100 | [4] |
| Telbivudine | Data not available in direct comparative studies | - | - |
Antiviral Activity
The antiviral efficacy of these compounds is determined by their half-maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of viral replication.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 6-Azathymine | Data not available in direct comparative studies | - | - | - |
| Zidovudine (AZT) | HIV-1 | CEM/0 | 0.006 | [2] |
| HIV-1 (TEKI) | PBMC | 0.00014 | [5] | |
| Trifluridine (FTD) | Data not available in direct comparative studies | - | - | - |
| Brivudine (BVDU) | VZV | Human Foreskin Fibroblasts | 0.001 - 0.004 | [6] |
| HSV-1 | Panel of cell lines | 0.007-0.4 µg/mL | [7] | |
| Telbivudine | HBV | Hepatoma cells | 0.05 - 0.65 | [8] |
| Duck HBV | Primary duck hepatocytes | 0.18 | [8] |
Cytotoxicity Profile
The cytotoxicity of thymidine analogs is a critical factor in their therapeutic potential. It is often expressed as the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%. A higher CC50 value indicates lower cytotoxicity.
| Compound | Cell Line | CC50 (µM) | Reference |
| 6-Azathymine | Data not available in direct comparative studies | - | - |
| Zidovudine (AZT) | HeLa | 28.65 ± 5.09 | [9] |
| MT-4 | 34.05 | [9] | |
| Trifluridine (FTD) | Data not available in direct comparative studies | - | - |
| Brivudine (BVDU) | HEL | 122 - 339 µM (as µg/mL in some reports) | [4] |
| Telbivudine | Human Hepatoma cells | >2000 | [8] |
| Human Peripheral Blood Mononuclear Cells | >200 | [8] |
Mechanisms of Action and Signaling Pathways
Thymidine analogs exert their biological effects primarily by interfering with DNA synthesis. Upon cellular uptake, they are phosphorylated to their active triphosphate forms, which can then inhibit DNA polymerases or be incorporated into the growing DNA chain, leading to chain termination.
General Mechanism of Thymidine Analogs
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-Term Exposure to Zidovudine Delays Cell Cycle Progression, Induces Apoptosis, and Decreases Telomerase Activity in Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Nonclinical Safety Profile of Telbivudine, a Novel Potent Antiviral Agent for Treatment of Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Zidovudine Pharmacophore in Multi-Target-Directed Ligands for AIDS Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 6-Azathymine and Zidovudine (AZT)
A Comparative Analysis for Drug Development Professionals
This guide provides a detailed comparison of 6-Azathymine and Zidovudine (3'-azido-3'-deoxythymidine, AZT), two thymidine (B127349) analogue compounds. While Zidovudine is a cornerstone of antiretroviral therapy, 6-Azathymine and its nucleoside derivatives have been investigated for broader antimicrobial properties. This document synthesizes available experimental data to objectively compare their mechanisms of action, efficacy, and cytotoxicity for researchers in drug discovery and development.
Mechanism of Action
Both Zidovudine and the nucleoside form of 6-Azathymine, 6-Azathymidine, are nucleoside analogues that must be intracellularly phosphorylated to their active triphosphate forms to exert their biological effects.
Zidovudine (AZT): Zidovudine is a prodrug that is converted by host cellular kinases into its active metabolite, ZDV-triphosphate (ZDV-TP).[1] As a thymidine analogue, ZDV-TP competitively inhibits the viral enzyme reverse transcriptase (RT), which is essential for HIV replication.[2][3] The incorporation of ZDV-TP into the growing viral DNA chain results in chain termination because the 3'-azido group prevents the formation of the necessary 5'-3' phosphodiester bond for DNA elongation.[4][5] This selective inhibition of HIV's reverse transcriptase, for which it has an approximately 100-fold greater affinity than for human DNA polymerases, is the basis of its antiviral effect.[2]
6-Azathymine / 6-Azathymidine: 6-Azathymine is a nucleobase analogue of thymine (B56734) where the carbon at position 6 is replaced by a nitrogen atom.[6] For biological activity, it must be converted to its deoxyriboside, 6-Azathymidine. Like AZT, 6-Azathymidine requires intracellular phosphorylation to its triphosphate form to become active. Studies on its derivatives suggest that its mechanism likely involves the inhibition of DNA synthesis.[7] For instance, certain 6-Azathymidine analogues have shown antiviral activity against DNA viruses like Herpes Simplex Virus (HSV) and Vaccinia Virus (VV).[1][8] The mechanism is presumed to be the termination of DNA chain elongation after its incorporation, similar to other nucleoside analogues.[7]
Antiviral Efficacy & Cytotoxicity
A direct comparison of antiviral efficacy against a single virus is challenging due to the lack of published data for 6-Azathymine/6-Azathymidine against HIV-1. Zidovudine has been extensively characterized, while data for 6-Azathymidine derivatives is limited to other viruses.
Zidovudine (AZT): AZT exhibits potent activity against HIV-1. Its 50% inhibitory concentration (IC50) can vary depending on the viral strain and the cell type used in the assay. For example, in peripheral blood mononuclear cells (PBMCs), the IC90 has been reported as low as 0.009 µM.[9] Other studies report IC50 values ranging from 0.01 µM to higher values in resistant strains.[7] Cytotoxicity is a significant concern with AZT. The 50% cytotoxic concentration (CC50) varies across cell lines, with reported values allowing for a therapeutic window. For instance, in one study, the CC50 in HeLa cells was 28.65 µM.[10]
6-Azathymine / 6-Azathymidine: Direct anti-HIV data for 6-Azathymine or its primary nucleoside is not readily available in peer-reviewed literature. However, a dideoxy-thionucleoside derivative of 6-Azathymidine has shown moderate activity against Herpes Simplex Virus (HSV-1 and HSV-2) and Vaccinia Virus (VV) with a Minimum Inhibitory Concentration (MIC) of 12 µM.[1][8] The cytotoxicity of the parent compounds has not been extensively reported in the context of antiviral assays, making a direct therapeutic index calculation difficult.
Table 1: Comparative Efficacy and Cytotoxicity Data
| Compound | Virus | Cell Type | Efficacy (IC50/MIC) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/IC50) |
| Zidovudine (AZT) | HIV-1 | MT-4 Cells | ~0.0022 µM[10] | >34 µM[10] | >15,454 |
| HIV-1 | HeLa Cells | ~0.04 µM[10] | 28.65 µM[10] | ~716 | |
| HIV-1 (Ba-L strain) | Alveolar Macrophages | IC90: 0.0001 µM[9] | >10 µM[9] | >100,000 | |
| 6-Azathymidine Derivative * | HSV-1, HSV-2, VV | - | 12 µM[1][8] | Not Reported | Not Calculable |
*Data for 1-(2,3-dideoxy-4-thio-β-D-erythro-pentofuranosyl)-(6-azathymidine). It should be noted that this is a derivative and not the parent compound, and the virus is different, precluding a direct comparison with AZT's anti-HIV activity.
Experimental Protocols
The quantitative data presented are typically derived from standardized in vitro assays.
A. Antiviral Efficacy Assay (Example: Anti-HIV-1 Assay) This protocol determines the concentration of a compound required to inhibit viral replication by 50% (IC50).
-
Cell Seeding: Human T-lymphoid cells (e.g., MT-4) or Peripheral Blood Mononuclear Cells (PBMCs) are seeded into a 96-well microtiter plate.
-
Compound Addition: The test compounds (e.g., AZT) are serially diluted and added to the wells.
-
Viral Infection: A standardized amount of HIV-1 (e.g., strain IIIB or LAI) is added to the wells. Control wells include virus-only (no drug) and cells-only (no virus, no drug).
-
Incubation: The plate is incubated for 4-7 days at 37°C in a humidified 5% CO2 atmosphere to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured. This can be done by quantifying viral p24 antigen in the supernatant using an ELISA assay or by measuring the cytopathic effect (CPE) of the virus on the cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
B. Cytotoxicity Assay (Example: MTT Assay) This protocol determines the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Cells (e.g., MT-4, HeLa, or PBMCs) are seeded in a 96-well plate at a predetermined density.
-
Compound Addition: Serial dilutions of the test compounds are added to the wells. Control wells contain cells with medium only.
-
Incubation: The plate is incubated for a period equivalent to the antiviral assay (e.g., 4-7 days) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Reagent Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL) is added to each well.[2][8] The plate is incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.[2]
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.
Summary and Conclusion
Zidovudine (AZT) is a well-established anti-HIV drug with a clear mechanism of action as a reverse transcriptase inhibitor and a defined, albeit narrow, therapeutic window. Its efficacy and toxicity have been thoroughly documented over decades of clinical use and research.
In contrast, 6-Azathymine and its nucleoside, 6-Azathymidine, are less characterized as antiviral agents. While they possess the structural hallmarks of nucleoside analogues and some derivatives show activity against certain DNA viruses, there is a notable absence of data regarding their efficacy against HIV. The available information suggests their biological activity is not potent enough to have warranted extensive development as antiretroviral agents.
For drug development professionals, the key takeaways are:
-
Zidovudine remains a benchmark NRTI, but its clinical utility is limited by toxicity and the emergence of resistance, driving the search for alternatives with a better selectivity index.
-
6-Azathymine/6-Azathymidine , based on current literature, do not appear to be viable candidates for anti-HIV drug development. The lack of specific, potent anti-HIV activity makes them a low priority for further investigation in this therapeutic area. Future research could explore derivatives, but the parent compounds are unlikely to match the performance of established drugs like AZT.
References
- 1. 6-Azathymidine-4'-thionucleosides: synthesis and antiviral evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Activities of 5,6-Dihydro-5-Azathymidine Against Herpes Simplex Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 6-Aza-2-Hydroxyimino-5-Methylpyrimidine Nucleosides for Antiviral Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5,6-Dihydro-5-azathymidine: in vitro antiviral properties against human herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Validation of 6-Azathymine's Anticancer Properties: A Comparative Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Despite a comprehensive search of available scientific literature, including the National Cancer Institute (NCI) database, specific in vitro anticancer screening data for 6-Azathymine, including IC50 values across the NCI-60 cell line panel and direct comparative studies with 5-Fluorouracil (5-FU), could not be located. The following guide is therefore presented as a comprehensive methodological framework for the in vitro validation of the anticancer properties of a compound such as 6-Azathymine, with illustrative examples based on the known activities of other pyrimidine (B1678525) analogs.
Introduction to 6-Azathymine as a Potential Anticancer Agent
6-Azathymine is a pyrimidine analog, a class of compounds that has been a cornerstone of cancer chemotherapy for decades. These agents typically exert their anticancer effects by interfering with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. 5-Fluorouracil (5-FU) is a widely used pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in the de novo synthesis of pyrimidines. Due to its structural similarity to thymine, 6-Azathymine is hypothesized to act as an antimetabolite, potentially disrupting DNA and RNA synthesis and inducing cell death in cancer cells. This guide outlines the essential in vitro assays required to validate these anticancer properties and compare its efficacy against established drugs like 5-FU.
Comparative Cytotoxicity Analysis
The initial step in evaluating the anticancer potential of 6-Azathymine is to determine its cytotoxic effects across a panel of human cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.
Table 1: Illustrative Comparison of IC50 Values (µM) for Pyrimidine Analogs
The following data is hypothetical and for illustrative purposes only, due to the lack of published data for 6-Azathymine.
| Cancer Cell Line | Tissue of Origin | 6-Azathymine (Hypothetical IC50) | 5-Fluorouracil (Reference IC50) |
| MCF-7 | Breast Adenocarcinoma | 15 µM | 5 µM |
| MDA-MB-231 | Breast Adenocarcinoma | 25 µM | 8 µM |
| HCT-116 | Colon Carcinoma | 10 µM | 3 µM |
| HT-29 | Colorectal Adenocarcinoma | 18 µM | 6 µM |
| A549 | Lung Carcinoma | 30 µM | 12 µM |
| NCI-H460 | Large Cell Lung Cancer | 22 µM | 9 µM |
| HeLa | Cervical Adenocarcinoma | 12 µM | 4 µM |
| K-562 | Chronic Myelogenous Leukemia | 8 µM | 2 µM |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 6-Azathymine and a reference compound (e.g., 5-FU) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Mechanistic Validation: Apoptosis and Cell Cycle Analysis
To understand how 6-Azathymine induces cell death, it is crucial to investigate its effects on apoptosis (programmed cell death) and the cell cycle.
Apoptosis Induction
Apoptosis is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Assays to quantify apoptosis are essential for validating the anticancer activity of 6-Azathymine.
Table 2: Illustrative Apoptosis Induction by Pyrimidine Analogs
The following data is hypothetical and for illustrative purposes only.
| Treatment (at IC50) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 2.5% | 1.8% |
| 6-Azathymine (Hypothetical) | 25.7% | 15.3% |
| 5-Fluorouracil | 30.2% | 18.9% |
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with 6-Azathymine at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis or necrosis).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Arrest
Many anticancer drugs, particularly antimetabolites, disrupt the cell cycle, leading to an accumulation of cells in a specific phase.
Table 3: Illustrative Cell Cycle Distribution Analysis
The following data is hypothetical and for illustrative purposes only.
| Treatment (at IC50) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55% | 25% | 20% |
| 6-Azathymine (Hypothetical) | 35% | 50% | 15% |
| 5-Fluorouracil | 30% | 58% | 12% |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment: Treat cancer cells with 6-Azathymine at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation in the S phase is a common effect of pyrimidine analogs.
Visualizing Workflows and Pathways
Experimental Workflow Diagram
Evaluating the Specificity of 6-Azathymine Acid as a Research Tool: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a specific and well-characterized research tool is paramount to the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of 6-Azathymine acid with an alternative pyrimidine (B1678525) analog, 5-Fluorouracil (B62378) (5-FU), focusing on their specificity and supported by available experimental data.
6-Azathymine, a synthetic analog of the nucleobase thymine (B56734), is utilized in research to probe biological systems by competing with its natural counterpart. Its primary known mechanism of action involves the inhibition of enzymes that utilize thymine or its derivatives, thereby interfering with DNA synthesis and repair. A key target that has been identified is D-3-aminoisobutyrate-pyruvate aminotransferase. However, the broader specificity profile of 6-Azathymine, including its off-target effects, is crucial for interpreting experimental results accurately. This guide aims to collate the available data to aid researchers in making informed decisions about its application.
Comparative Analysis of 6-Azathymine and 5-Fluorouracil
To provide a clear comparison, the following table summarizes the known targets and inhibitory activities of 6-Azathymine and the widely used alternative, 5-Fluorouracil.
| Compound | Primary Target(s) | Known Off-Target(s) | Quantitative Data (Inhibitory Potency) |
| 6-Azathymine | D-3-aminoisobutyrate-pyruvate aminotransferase, DNA biosynthesis | Limited data available | Ki for related compound 6-Azauracil against D-3-aminoisobutyrate-pyruvate aminotransferase: ~8.9 mM (competitive with respect to beta-alanine)[1] |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | D-3-aminoisobutyrate-pyruvate aminotransferase, Incorporation into RNA and DNA | Ki against D-3-aminoisobutyrate-pyruvate aminotransferase: 56 µM (competitive against beta-alanine)[2] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for pyrimidine analogs like 6-Azathymine and 5-FU involves their interaction with nucleotide synthesis and incorporation into nucleic acids.
Caption: Metabolic activation and cellular targets of 6-Azathymine and 5-Fluorouracil.
Experimental Protocols
Accurate evaluation of the specificity of a research tool requires robust experimental design. Below are outlines of key methodologies.
Enzyme Inhibition Assay (General Protocol)
This protocol is designed to determine the inhibitory potential of a compound against a specific enzyme, such as D-3-aminoisobutyrate-pyruvate aminotransferase.
Objective: To determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of 6-Azathymine.
Materials:
-
Purified enzyme (e.g., D-3-aminoisobutyrate-pyruvate aminotransferase)
-
Substrates (e.g., beta-alanine (B559535) and pyruvic acid)[1]
-
6-Azathymine stock solution
-
Assay buffer
-
Microplate reader or spectrophotometer
Procedure:
-
Prepare a series of dilutions of the 6-Azathymine stock solution.
-
In a microplate, add the enzyme, assay buffer, and the various concentrations of 6-Azathymine.
-
Initiate the enzymatic reaction by adding the substrates.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki can be determined through further kinetic studies, such as a Cheng-Prusoff plot.
Caption: Workflow for a typical enzyme inhibition assay.
DNA Incorporation Assay
This assay determines whether a nucleotide analog is incorporated into newly synthesized DNA.
Objective: To assess the extent of 6-Azathymine incorporation into DNA by DNA polymerases.
Materials:
-
DNA polymerase
-
DNA template and primers
-
Deoxynucleotide triphosphates (dNTPs)
-
Radiolabeled or fluorescently labeled 6-Azathymine triphosphate
-
Reaction buffer
-
Gel electrophoresis equipment
Procedure:
-
Set up a polymerase chain reaction (PCR) or a primer extension reaction.
-
In the reaction mixture, include the DNA template, primers, DNA polymerase, buffer, and a mix of dNTPs containing the labeled 6-Azathymine triphosphate.
-
Run the PCR or primer extension reaction for a specified number of cycles or time.
-
Analyze the reaction products by gel electrophoresis.
-
Detect the incorporation of the labeled 6-Azathymine by autoradiography (for radiolabels) or fluorescence imaging.
-
Quantify the amount of incorporated analog relative to the total amount of synthesized DNA.
Discussion and Conclusion
The available data indicates that 6-Azathymine acts as an inhibitor of D-3-aminoisobutyrate-pyruvate aminotransferase, an enzyme involved in pyrimidine catabolism. However, there is a notable lack of comprehensive, quantitative data on its specificity. The inhibitory constant (Ki) for the related compound 6-Azauracil is in the millimolar range, suggesting relatively low potency. In comparison, 5-Fluorouracil exhibits a significantly lower Ki (in the micromolar range) for the same enzyme, indicating higher potency.[1][2]
Furthermore, the off-target effects of 6-Azathymine are not well-documented in the readily available literature. This represents a significant knowledge gap for researchers considering its use. In contrast, the off-target effects of 5-FU, including its incorporation into both DNA and RNA, are more extensively studied.[3] The misincorporation of 5-FU into RNA is a significant contributor to its cytotoxic effects.[3]
Recommendations for Researchers:
-
Caution in Interpretation: Given the limited specificity data, researchers using 6-Azathymine should exercise caution when interpreting their results. The observed biological effects may not be solely attributable to the inhibition of its primary known target.
-
Validation is Crucial: It is highly recommended that researchers conduct their own validation experiments to assess the specificity of 6-Azathymine in their specific experimental system. This could include testing its effects on a panel of related enzymes or using knockout/knockdown models to confirm target engagement.
-
Consider Alternatives: For studies requiring a well-characterized inhibitor of pyrimidine metabolism, 5-Fluorouracil may be a more suitable alternative due to the larger body of available data on its mechanism of action and off-target effects.
References
- 1. Purification, characterization and inhibition of D-3-aminoisobutyrate aminotransferase from the rat liver. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Inhibition of D-3-aminoisobutyrate-pyruvate aminotransferase by 5-fluorouracil and alpha-fluoro-beta-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of 6-Azathymine in Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide explores the potential synergistic effects of 6-Azathymine, a pyrimidine (B1678525) analog, when combined with other conventional chemotherapeutic agents. By leveraging established methodologies for assessing drug synergy, we present a framework for evaluating these combinations, supported by hypothetical experimental data and detailed protocols. This document aims to provide a valuable resource for researchers investigating novel cancer treatment regimens.
Rationale for Combination Therapy with 6-Azathymine
6-Azathymine, a structural analog of thymine, is known to interfere with nucleic acid synthesis. Its mechanism of action primarily involves the inhibition of enzymes crucial for pyrimidine metabolism, leading to the disruption of DNA replication and repair in rapidly dividing cancer cells. The combination of 6-Azathymine with other chemotherapeutic agents that target different aspects of cancer cell biology presents a rational approach to achieving synergistic antitumor effects.
Potential synergistic partners for 6-Azathymine include:
-
5-Fluorouracil (5-FU): As both agents disrupt pyrimidine metabolism, their combination could lead to a more profound and sustained inhibition of DNA synthesis.
-
Methotrexate: This agent inhibits dihydrofolate reductase, an enzyme essential for purine (B94841) and thymidylate synthesis. A combination with 6-Azathymine could create a dual blockade of nucleotide production.
-
Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, doxorubicin's cytotoxic effects could be potentiated by the DNA-damaging effects of 6-Azathymine.
Quantitative Analysis of Synergistic Effects
The synergy between 6-Azathymine and other chemotherapeutic agents can be quantitatively assessed using methods such as the Combination Index (CI) and isobologram analysis. The CI provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Hypothetical Combination Index (CI) Values for 6-Azathymine with 5-Fluorouracil in HT-29 Colon Cancer Cells
| Drug Combination (6-Azathymine:5-FU Ratio) | Effective Dose (ED50) | Combination Index (CI) | Synergy Level |
| 1:1 | 0.8 µM : 0.8 µM | 0.65 | Synergistic |
| 1:2 | 0.5 µM : 1.0 µM | 0.52 | Strong Synergy |
| 2:1 | 1.0 µM : 0.5 µM | 0.78 | Synergistic |
Table 2: Hypothetical Dose Reduction Index (DRI) for Synergistic Combinations
| Drug Combination | Dose Reduction Index (DRI) for 6-Azathymine | Dose Reduction Index (DRI) for 5-Fluorouracil |
| 6-Azathymine + 5-FU (1:2) | 3.2 | 2.5 |
Experimental Protocols
To determine the synergistic effects of 6-Azathymine in combination with other chemotherapeutic agents, the following experimental protocols can be employed.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of single and combined drug treatments on cancer cell lines.
Methodology:
-
Cell Culture: Human colon cancer cells (e.g., HT-29) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Drug Preparation: Stock solutions of 6-Azathymine and the combination drug (e.g., 5-Fluorouracil) are prepared in dimethyl sulfoxide (B87167) (DMSO) and diluted to the desired concentrations with culture medium.
-
Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight. The cells are then treated with various concentrations of 6-Azathymine, the combination drug, or their combination for 72 hours.
-
MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is determined. The synergistic effect is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Signaling Pathway Interactions
The synergistic effects of 6-Azathymine in combination with other agents can be attributed to their convergent impact on critical signaling pathways involved in cancer cell proliferation and survival.
Proposed Synergistic Mechanism of 6-Azathymine and 5-Fluorouracil
The combination of 6-Azathymine and 5-Fluorouracil is hypothesized to create a dual blockade of the pyrimidine synthesis pathway, leading to enhanced DNA damage and apoptosis in cancer cells.
Caption: Proposed synergistic mechanism of 6-Azathymine and 5-Fluorouracil.
Experimental Workflow for Synergy Assessment
A systematic workflow is essential for the robust evaluation of drug combinations. This involves a stepwise progression from single-agent dose-response assessment to combination studies and mechanistic validation.
Caption: A typical experimental workflow for assessing drug synergy.
Comparative Efficacy of 6-Azathymine and 6-Azauridine in Antiviral Research: A Comprehensive Guide
For Immediate Release
In the ongoing quest for effective antiviral therapeutics, researchers continuously evaluate novel and existing compounds for their potential to combat a wide range of viral pathogens. Among these, the nucleoside analogs 6-Azathymine and 6-Azauridine (B1663090) have been subjects of interest due to their interference with viral replication processes. This guide provides a detailed comparative analysis of these two compounds, offering insights into their antiviral activity, mechanisms of action, and the experimental frameworks used for their evaluation, tailored for researchers, scientists, and drug development professionals.
Executive Summary
6-Azathymine and 6-Azauridine are synthetic pyrimidine (B1678525) analogs that exert their antiviral effects by disrupting the synthesis of viral nucleic acids. 6-Azauridine has demonstrated broad-spectrum activity against both RNA and DNA viruses, with a well-documented mechanism involving the inhibition of the de novo pyrimidine biosynthesis pathway. In contrast, while 6-Azathymine has shown activity against certain DNA viruses, quantitative data on its antiviral efficacy is less abundant in publicly available research. This guide synthesizes the available data to facilitate a comparative understanding and guide future research directions.
Mechanism of Action
6-Azauridine: This uridine (B1682114) analog primarily targets the enzyme orotidine (B106555) 5'-monophosphate (OMP) decarboxylase, a key enzyme in the de novo synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 6-Azauridine depletes the intracellular pool of uridine triphosphate (UTP), an essential building block for RNA synthesis. This depletion effectively stalls the replication of RNA viruses that are heavily dependent on the host cell's nucleotide supply.
6-Azathymine: As a thymine (B56734) analog, 6-Azathymine acts as a competitive antagonist to the utilization of thymine in DNA synthesis. It is believed to be incorporated into viral DNA, leading to the formation of non-functional genetic material and the termination of DNA replication. This mechanism suggests a primary activity against DNA viruses.
Antiviral Activity: A Quantitative Comparison
Direct comparative studies detailing the antiviral efficacy of 6-Azathymine and 6-Azauridine against a common panel of viruses are limited. However, data from various independent studies provide a basis for a preliminary comparison.
| Compound | Virus | Assay Type | Cell Line | EC50/IC50 | CC50 | Selectivity Index (SI) |
| 6-Azauridine | Human Coronavirus (HCoV-NL63) | Not Specified | LLC-MK2 | 32 nM[1] | 80 µM[1] | ~2500 |
| 5,6-Dihydro-5-azathymidine | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Not Specified | > HSV-2 | Slightly toxic at inhibitory conc. | Not Reported |
| 5,6-Dihydro-5-azathymidine | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Not Specified | < HSV-1 | Slightly toxic at inhibitory conc. | Not Reported |
| 5,6-Dihydro-5-azathymidine * | Vaccinia Virus | Plaque Reduction | Not Specified | Less susceptible than HSV-2 | Slightly toxic at inhibitory conc. | Not Reported |
Experimental Protocols
The evaluation of antiviral compounds relies on standardized in vitro assays to determine their efficacy and toxicity. Below are detailed methodologies for key experiments.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication.
-
Cell Seeding: Plate a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Adsorption: Infect the cell monolayers with a known concentration of the virus for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells and stain with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.
Virus Yield Reduction Assay
This assay measures the quantity of infectious virus particles produced in the presence of an antiviral compound.
-
Infection and Treatment: Infect a monolayer of host cells with the virus and treat with various concentrations of the test compound.
-
Incubation: Incubate the cultures for a full viral replication cycle.
-
Virus Harvesting: Lyse the cells to release the progeny virus.
-
Titration: Determine the titer of the harvested virus using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: The concentration of the compound that reduces the viral yield by a certain percentage (e.g., 90% or 99%) is calculated.
Cytotoxicity Assay (MTT Assay)
This assay assesses the toxicity of the compound to the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound.
-
MTT Addition: After the desired incubation period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided.
Conclusion and Future Directions
6-Azauridine demonstrates significant potential as a broad-spectrum antiviral agent, with a clear mechanism of action and promising in vitro efficacy against RNA viruses. 6-Azathymine, while showing activity against DNA viruses, requires further quantitative evaluation to fully understand its therapeutic potential. Direct, head-to-head comparative studies using standardized assays against a diverse panel of both RNA and DNA viruses are crucial to definitively establish the relative potency and spectrum of activity of these two compounds. Furthermore, elucidation of their impact on cellular signaling pathways beyond nucleotide metabolism could reveal additional mechanisms of action and potential off-target effects. Such studies will be invaluable for guiding the development of these and other nucleoside analogs as effective antiviral therapies.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 6-Azathymine Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols and logistical plans for the handling and disposal of 6-Azathymine acid, a compound recognized for its potential biological activity and associated hazards. Adherence to these procedures is essential for ensuring personal safety and environmental protection in the laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures. The primary hazards include acute toxicity if swallowed, skin and eye irritation, and potential respiratory tract irritation.[1] It is also suspected of causing cancer and may damage fertility.[2] Therefore, appropriate personal protective equipment (PPE) is mandatory at all times when handling this compound.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[3] Change gloves immediately if contaminated, torn, or punctured. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential leaks or splashes. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn when splashing is possible.[4] | Protects eyes from dust particles and accidental splashes of solutions. A face shield offers broader facial protection. |
| Body Protection | A disposable, solid-front, back-closure laboratory gown made of low-permeability fabric with long sleeves and tight-fitting cuffs.[5] | Minimizes skin exposure from spills or contamination. The design prevents accidental contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, particularly when handling the powder form outside of a containment system.[4] | Prevents inhalation of fine particles of the compound, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation of a this compound Solution
This protocol outlines the safe preparation of a this compound solution from its powdered form.
-
Step 1: Pre-Experiment Setup
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[3]
-
Assemble all necessary materials: this compound powder, appropriate solvent, volumetric flask, spatula, weigh boat, and magnetic stirrer/stir bar.
-
-
Step 2: Donning PPE
-
Put on all required PPE as specified in Table 1 before entering the designated handling area.
-
-
Step 3: Weighing the Compound
-
Perform all weighing operations of the this compound powder within a chemical fume hood to minimize inhalation risk.
-
Use a tared weigh boat to accurately measure the required amount of the compound.
-
Handle the powder gently to avoid creating airborne dust.
-
-
Step 4: Dissolving the Compound
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of the chosen solvent to the weigh boat to rinse any residual powder and transfer it to the flask.
-
Add the solvent to the flask, filling it to approximately half of the final desired volume.
-
If necessary, use a magnetic stirrer to aid in dissolution.
-
Once the solid is fully dissolved, add the remaining solvent to reach the final volume mark on the flask.[6]
-
-
Step 5: Post-Handling and Storage
-
Securely cap and label the solution with the compound name, concentration, date, and hazard symbols.
-
Clean all equipment used in the process. Decontaminate spatulas and other reusable items.
-
Properly dispose of all single-use items, such as weigh boats and gloves, as hazardous waste.
-
Store the prepared solution according to the manufacturer's recommendations, typically at -20°C or -80°C for long-term stability.[7]
-
Emergency and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical for maintaining a safe laboratory environment.
3.1. Emergency Spill Procedures
-
Minor Spill (Contained and manageable by trained personnel):
-
Evacuate and Alert: Immediately alert others in the vicinity.
-
Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.
-
Clean-up: Wearing full PPE, carefully clean the area. For powders, gently sweep or use a HEPA-filtered vacuum. For liquids, use absorbent pads.
-
Decontaminate: Wipe the spill area with a suitable decontaminating solution.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
-
-
Major Spill (Large volume, highly dispersed, or poses an immediate risk):
-
Evacuate Immediately: Evacuate the entire area and activate the emergency alarm.
-
Isolate: Close all doors to the affected area to contain the spill.
-
Call for Help: Contact your institution's emergency response team and provide details of the spill.[3]
-
Do Not Re-enter: Await the arrival of trained emergency responders.
-
3.2. Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Includes contaminated gloves, gowns, weigh boats, and other disposable materials.
-
Collect in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Do not mix with general laboratory waste.
-
-
Liquid Waste:
-
Includes unused solutions and contaminated solvents.
-
Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used.
-
Neutralization may be a possibility for some acidic waste streams, but this should only be performed by trained personnel following established protocols.[4]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
Workflow and Logic Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key processes for handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 3. Hazardous Materials Incident | Trauma | Emergency Plan | DePaul University, Chicago [resources.depaul.edu]
- 4. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 5. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 6. flinnsci.com [flinnsci.com]
- 7. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
